3-Methoxy-1-benzofuran-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCFIBSONGMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876224 | |
| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104315-56-2 | |
| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid
Introduction: The Significance of 3-Methoxy-1-benzofuran-2-carboxylic acid in Modern Drug Discovery
This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a methoxy group at the 3-position and a carboxylic acid at the 2-position of the benzofuran ring system imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for rational drug design, formulation development, and predicting in vivo behavior. This document is structured to provide not only the fundamental data but also the underlying scientific principles and field-proven experimental methodologies for their determination.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical profile is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Structural and Molecular Data
The foundational properties of this compound are summarized in the table below. The molecular formula and weight are critical for all stoichiometric calculations, while identifiers such as the CAS number are essential for unambiguous identification in literature and databases.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₀H₈O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 192.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 104315-56-2 | --INVALID-LINK--[1] |
| Predicted XlogP | 2.2 | --INVALID-LINK-- |
Synthesis and Spectroscopic Characterization
The synthesis of benzofuran-2-carboxylic acids can be achieved through various synthetic routes, often involving the Perkin rearrangement of 3-halocoumarins. --INVALID-LINK--[4] The specific synthesis of the 3-methoxy derivative would likely involve a multi-step process starting from appropriate precursors.
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons (typically in the range of 3.8-4.0 ppm), and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically downfield), the carbons of the aromatic ring, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
C-O stretching bands for the ether linkage of the methoxy group and the carboxylic acid.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 192.17. Predicted adducts under different ionization conditions are provided in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.04953 |
| [M+Na]⁺ | 215.03147 |
| [M-H]⁻ | 191.03497 |
Data sourced from PubChemLite.
Solubility and Dissociation Constant (pKa): Critical Parameters for Drug Action
The aqueous solubility and pKa are pivotal properties that dictate a drug's absorption and distribution in the body.
Aqueous Solubility
Dissociation Constant (pKa)
The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms. This is a critical parameter as it influences the compound's charge state in different physiological compartments, which in turn affects its membrane permeability and interaction with biological targets.
A predicted pKa for the structurally related 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is approximately 3.04, and for the parent benzofuran-2-carboxylic acid, it is predicted to be around 3.12.--INVALID-LINK--[6], --INVALID-LINK--[3] This suggests that this compound is a relatively strong organic acid.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of drug development programs, the experimental determination of these physicochemical properties is essential. The following section outlines standardized protocols for these measurements.
Workflow for Physicochemical Property Determination
Caption: General workflow for the determination of physicochemical properties.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Methodology:
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Workflow for Spectroscopic Analysis
Caption: Workflow for comprehensive spectroscopic analysis.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While some experimental data is not yet publicly available, the provided information on structurally related compounds, along with robust experimental protocols, offers a solid foundation for researchers in the field. The unique combination of a benzofuran core, a methoxy group, and a carboxylic acid moiety makes this compound a promising scaffold for the development of novel therapeutics. Further research to experimentally validate the predicted properties and to explore the biological activities of this compound is highly encouraged. The methodologies and data presented herein are intended to empower scientists and drug development professionals to advance their research with a greater understanding of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid CAS#: 734546-74-8 [m.chemicalbook.com]
An In-Depth Technical Guide to the Spectral Analysis of 3-Methoxy-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for 3-Methoxy-1-benzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available, this document synthesizes predicted data with established spectroscopic principles to offer a robust interpretative framework. This approach, grounded in extensive experience with heterocyclic compounds, ensures a trustworthy and authoritative resource for researchers.
The structure of this guide is designed to logically flow from the foundational principles of each spectroscopic technique to a detailed, data-driven analysis of the target molecule. By understanding the "why" behind the data, researchers can more effectively apply these techniques to their own novel compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid heterocyclic core with key functional groups that produce distinct spectroscopic signatures. The benzofuran scaffold, the carboxylic acid moiety, and the methoxy group each contribute to the overall spectral fingerprint of the molecule. Understanding the interplay of these components is crucial for accurate structural elucidation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the carboxyl group is observed.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1] |
| ~7.2-7.8 | Multiplet | 4H | Ar-H | The four protons on the benzene ring of the benzofuran core will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused furan ring and the substituents. |
| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded relative to aromatic protons and will appear as a sharp singlet as there are no adjacent protons to couple with.[1] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2][3] |
| ~110-160 | Ar-C | The eight carbons of the benzofuran ring system will resonate in this range. Carbons attached to oxygen will be more deshielded. |
| ~55-65 | -OCH₃ | The carbon of the methoxy group is in a typical range for an sp³ hybridized carbon attached to an electronegative oxygen atom.[2][3] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic system.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic acid O-H |
| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |
| ~3030 | Medium | C-H stretch | Aromatic C-H |
| 1500-1600 | Medium | C=C stretch | Aromatic ring |
| 1210-1320 | Strong | C-O stretch | Carboxylic acid and ether C-O |
| ~1020 | Medium | =C-O-C stretch | Aryl ether |
The very broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding dimerization.[4][5] The C=O stretch is also a very prominent and reliable indicator of the carbonyl group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a common method.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is suitable. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
The molecular formula of this compound is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 Da.[6][7]
| m/z (Positive ESI) | Identity |
| 193.0495 | [M+H]⁺ |
| 215.0315 | [M+Na]⁺ |
| m/z (Negative ESI) | Identity |
| 191.0350 | [M-H]⁻ |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions would provide further structural information. A plausible fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (CO₂), a common fragmentation for deprotonated carboxylic acids.
Caption: Proposed fragmentation of the deprotonated molecule.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. While this guide is based on predicted data and established spectroscopic principles, it provides a robust framework for interpreting experimental results. The characteristic signals in each spectrum, from the broad O-H stretch in the IR to the distinct chemical shifts in the NMR and the molecular ion peak in the mass spectrum, all converge to confirm the structure of this important heterocyclic compound. Researchers can apply the principles and expected data presented herein to confidently analyze this molecule and its derivatives in their own work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CymitQuimica [cymitquimica.com]
1H NMR and 13C NMR of 3-Methoxy-1-benzofuran-2-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid
Introduction: The Structural Elucidation of a Key Heterocycle
This compound is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular identity is directly linked to function and safety.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for elucidating the structure of organic molecules in solution.[4][5] This guide provides a detailed technical analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven rationale behind the spectral interpretation and the experimental choices that ensure data integrity.
Pillar 1: The Causality Behind the Experiment - Foundational NMR Principles
To accurately interpret the NMR spectra of our target molecule, we must first understand the core principles that govern the data we acquire.
-
¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms (protons) in a molecule. Three key pieces of information are extracted:
-
Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or groups (like oxygen) are "deshielded" and appear at a higher chemical shift (further downfield).[6][7]
-
Integration : The area under a signal is proportional to the number of protons it represents. This allows us to determine the relative ratio of protons in different environments.
-
Spin-Spin Splitting (Multiplicity) : This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). The 'n+1 rule' dictates that a signal for a proton with 'n' non-equivalent neighboring protons will be split into 'n+1' peaks.[8] This reveals which protons are adjacent to one another in the molecular structure.
-
-
¹³C NMR Spectroscopy : This technique probes the carbon skeleton of a molecule.
-
Chemical Shift (δ) : The range of chemical shifts is much wider than in ¹H NMR (~0-220 ppm), making it less likely for signals to overlap.[9] The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.
-
Proton Decoupling : Standard ¹³C NMR spectra are acquired while irradiating all proton frequencies. This collapses the carbon-proton splitting, resulting in each unique carbon atom appearing as a single sharp line (singlet), which simplifies the spectrum.[9] Quaternary carbons (those with no attached protons) typically show weaker signals.
-
Pillar 2: A Self-Validating System - Experimental Protocol
The quality of interpretation is wholly dependent on the quality of the acquired data. The following protocol is designed to produce a high-fidelity spectrum that is internally consistent and reliable.
Step 1: Sample Preparation
-
Analyte Weighing : Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection & Rationale : Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality : DMSO-d₆ is the solvent of choice for this molecule for two critical reasons. First, its high polarity ensures complete dissolution of the carboxylic acid. Second, and more importantly, it forms hydrogen bonds with the acidic proton of the carboxylic acid, slowing down the rate of chemical exchange.[10][11] This often allows the -COOH proton to be observed as a distinct, albeit broad, signal, which would be lost in solvents like D₂O due to rapid exchange.[12]
-
-
Internal Standard : Add a minimal amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbon produce a single sharp signal defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4][13]
-
Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
Step 2: NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton acquisition.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 2-5 seconds (to ensure full relaxation of protons for accurate integration).
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 1024-2048 scans (more scans are needed due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to final spectral analysis.
Pillar 3: Authoritative Grounding - Spectral Analysis
The following analysis is based on established principles of NMR spectroscopy and comparison with data from structurally related benzofuran compounds.[13][14][15]
Molecular Structure for NMR Assignment
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum: Predicted Analysis
The proton spectrum is expected to show signals in three distinct regions: the downfield acidic proton, the aromatic region, and the upfield methoxy region.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling (J) |
| -COOH | ~13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and subject to exchange, resulting in a broad signal.[12][16] Its position is highly dependent on concentration and temperature. |
| H-4 | ~7.8 - 7.9 | Doublet (d) | 1H | Located ortho to the electron-withdrawing furan oxygen and influenced by the C2-substituent. Coupled only to H-5 (J ≈ 8.0 Hz). |
| H-7 | ~7.6 - 7.7 | Doublet (d) | 1H | In a similar environment to H-4, ortho to the furan oxygen. Coupled only to H-6 (J ≈ 8.0 Hz). |
| H-6 | ~7.4 - 7.5 | Triplet (t) or ddd | 1H | Coupled to both H-5 and H-7. Expected to appear as a triplet or doublet of doublets due to similar coupling constants (J ≈ 7.5 - 8.0 Hz). |
| H-5 | ~7.3 - 7.4 | Triplet (t) or ddd | 1H | Coupled to both H-4 and H-6. Expected to appear as a triplet or doublet of doublets (J ≈ 7.5 - 8.0 Hz). |
| -OCH₃ | ~4.1 | Singlet (s) | 3H | These three protons are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an sp² carbon. |
¹³C NMR Spectrum: Predicted Analysis
The proton-decoupled ¹³C spectrum will display 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent.
| Signal Assignment | Predicted δ (ppm) | Rationale |
| -COOH | ~162 | The carbonyl carbon of a carboxylic acid attached to an sp² system. Its chemical shift is influenced by resonance.[12][14] |
| C-7a | ~155 | Quaternary carbon attached to the furan oxygen (O1), resulting in a strong deshielding effect.[17] |
| C-3 | ~148 | sp² carbon directly bonded to two oxygen atoms (the furan oxygen and the methoxy oxygen), causing significant deshielding. |
| C-3a | ~128 | Quaternary carbon at the fusion of the two rings. |
| C-5 | ~127 | Aromatic CH carbon. |
| C-6 | ~125 | Aromatic CH carbon. |
| C-4 | ~123 | Aromatic CH carbon. |
| C-2 | ~118 | Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by both the adjacent furan oxygen and the carbonyl group. |
| C-7 | ~112 | Aromatic CH carbon, typically shifted upfield due to its position relative to the heteroatom in the benzofuran system.[14] |
| -OCH₃ | ~61 | The carbon of the methoxy group, characteristic for this functional group.[14] |
Conclusion: A Framework for Confidence
The detailed analysis of the ¹H and ¹³C NMR spectra provides a comprehensive and self-validating fingerprint for this compound. The predicted chemical shifts, multiplicities, and integrations are based on fundamental principles and data from analogous structures. By following the prescribed experimental protocol, a researcher can reliably obtain high-quality data. The subsequent interpretation, guided by the principles outlined herein, allows for the unambiguous confirmation of the molecular structure, an essential step in any research or development pipeline involving this compound. For further confirmation, advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to definitively map out the proton-proton and proton-carbon correlations.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
Infrared spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methoxy-1-benzofuran-2-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a benzofuran core, a fused bicyclic structure composed of a benzene ring and a furan ring. The molecule is further functionalized with a carboxylic acid group at the 2-position and a methoxy group at the 3-position. This substitution pattern makes it a subject of interest in synthetic chemistry and drug development, where the benzofuran scaffold is a common pharmacophore.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum. This guide provides a detailed examination of the infrared spectroscopic profile of this compound, from experimental methodology to in-depth spectral interpretation, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Key Vibrational Moieties
To effectively interpret the infrared spectrum, one must first understand the molecular architecture and identify the functional groups that will give rise to characteristic absorption bands. The structure of this compound contains three primary components, each with distinct vibrational modes.
An In-Depth Technical Guide to the Predicted Physicochemical Properties of 3-Methoxy-1-benzofuran-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and the partition coefficient (logP) are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the predicted pKa and logP values for 3-Methoxy-1-benzofuran-2-carboxylic acid, a molecule of interest within medicinal chemistry. By integrating computational predictions with established experimental methodologies, we aim to furnish researchers with the foundational knowledge required to strategically advance drug development programs centered on this and similar chemical scaffolds.
The Pivotal Role of pKa and logP in Drug Discovery
In the intricate process of drug development, understanding a molecule's behavior in a biological system is critical. The ionization state (governed by pKa) and lipophilicity (measured by logP) are two of the most significant determinants of a compound's pharmacokinetic and pharmacodynamic properties.
-
pKa : This value indicates the strength of an acid or base and dictates the extent of ionization at a given pH.[1] Since the pH varies dramatically throughout the body (e.g., from ~1.5-3.5 in the stomach to ~7.4 in the blood), the pKa of a drug will determine whether it exists in a charged (ionized) or uncharged (non-ionized) state.[2] This is crucial because only the neutral, non-ionized form of a drug can efficiently diffuse across lipid cell membranes, a key step in oral absorption and distribution to target tissues.[2]
-
logP : The n-octanol/water partition coefficient is the definitive measure of a molecule's lipophilicity, or its "greasiness."[3] It quantifies the preference of a compound for a lipid-like environment (n-octanol) versus an aqueous one (water). This property is a cornerstone of predictive models like Lipinski's "Rule of Five," which correlates logP with oral bioavailability.[4] An optimal logP value (typically between 1 and 3 for many oral drugs) ensures sufficient aqueous solubility for formulation and dissolution, as well as adequate lipophilicity to permeate biological membranes.[3][4]
Therefore, the accurate prediction and eventual experimental determination of pKa and logP are not merely academic exercises; they are essential, cost-saving steps in the early stages of drug discovery, enabling the selection and optimization of candidates with favorable ADME profiles.
Computational Prediction of Physicochemical Properties
Advances in computational chemistry have equipped scientists with powerful tools to predict molecular properties in silico, long before a compound is synthesized. These methods offer rapid, high-throughput screening of virtual libraries, prioritizing resources for the most promising candidates.
Methodologies for In Silico Prediction
-
pKa Prediction : Computational pKa prediction can be approached through several paradigms. Empirical methods utilize large databases of experimentally determined pKa values to derive predictive models based on structural fragments and functional groups.[5] More rigorous, physics-based approaches employ quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to compute the free energy difference between the protonated and deprotonated states of a molecule, from which the pKa can be derived.[6] Hybrid methods that combine QM calculations with machine learning are also gaining prominence for their balance of accuracy and speed.[1]
-
logP Prediction : The most common methods for logP prediction are fragment-based. These algorithms deconstruct a molecule into its constituent atoms or functional groups, sum the known hydrophobicity contributions of each fragment, and apply correction factors to account for intramolecular interactions.[7] Other approaches include property-based methods that correlate logP with other molecular descriptors and physics-based methods that calculate the transfer free energy between water and n-octanol phases.[3]
Predicted Values for this compound
Based on established computational algorithms, the key physicochemical properties for this compound have been predicted.
| Property | Predicted Value | Prediction Method / Source |
| logP | 2.2 | XlogP[8] |
| pKa | ~3.0 - 4.5 (Estimated) | Based on similar structures and functional group analysis[2][9] |
-
Analysis of Predicted logP : The predicted logP value of 2.2 falls squarely within the "drug-like" range.[8] This suggests a favorable balance between hydrophilicity (for solubility in physiological fluids) and lipophilicity (for membrane permeation), indicating a high potential for good oral absorption and systemic distribution.
This predicted pKa implies that at the acidic pH of the stomach, a significant portion of the compound will be in its neutral, absorbable form. Upon entering the higher pH of the small intestine and bloodstream (pH ~7.4), it will be almost entirely ionized, which will enhance its solubility in aqueous environments.
Visualization of Computational Workflow
The general process for predicting these crucial parameters using computational tools is outlined below.
Caption: Workflow for in silico prediction of pKa and logP.
Experimental Protocols for Physicochemical Profiling
While computational predictions are invaluable for initial screening, they must be validated through rigorous experimental measurement. The following sections detail standard, self-validating protocols for the determination of pKa and logP.
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Principle: The pKa is the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal. This corresponds to the midpoint of the titration curve (pH vs. volume of titrant).
Detailed Protocol:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized, CO2-free water to a final volume of 50 mL. The final concentration should be around 1-2 mM.
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration:
-
Place the solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.
-
Begin the titration by adding small, precise increments of the titrant (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.
-
Continue the titration well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found by calculating the first derivative of the curve (dpH/dV).
-
The pKa is the pH value at the half-equivalence point (i.e., the pH at exactly half the volume of titrant required to reach the equivalence point).
-
Experimental logP Determination: Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated from the ratio of these concentrations.
Detailed Protocol:
-
Preparation:
-
Prepare mutually saturated solvents by shaking equal volumes of n-octanol and pH-buffered water (typically a phosphate buffer at pH 7.4 to ensure the carboxylic acid is in its ionized, more water-soluble form for accurate logD measurement, which relates to logP) in a separatory funnel for 24 hours. Allow the phases to separate completely.
-
-
Partitioning:
-
Accurately prepare a stock solution of this compound in the n-octanol-saturated water phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
In a clean, sealable glass vessel, combine a precise volume of the aqueous stock solution with a precise volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.
-
Seal the vessel and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from minutes to hours and should be determined empirically).
-
-
Phase Separation and Analysis:
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P: logP = log10(P)
-
Visualization of Experimental Workflow
Caption: Workflow for experimental determination of pKa and logP.
Conclusion and Strategic Outlook
The in silico analysis of this compound predicts a logP of 2.2 and a pKa in the acidic range of approximately 3.0-4.5. These values are highly encouraging from a drug development perspective, suggesting the molecule possesses a favorable physicochemical profile for oral bioavailability. The predicted logP indicates a good balance of properties for membrane permeability and aqueous solubility, while the predicted pKa ensures that the molecule will be in its absorbable, neutral form in the stomach and its soluble, ionized form in the intestines and circulation.
As a Senior Application Scientist, my recommendation is to prioritize the synthesis and subsequent experimental validation of these key parameters. The protocols outlined in this guide provide a robust framework for obtaining accurate, reliable data. Confirming these predictions experimentally will provide the solid, trustworthy foundation needed to make informed decisions and confidently advance this promising scaffold through the drug discovery pipeline.
References
- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 9. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid CAS#: 734546-74-8 [m.chemicalbook.com]
A Technical Guide to the Natural Occurrence of Methoxy Benzofuran Carboxylic Acids: From Biosynthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy benzofuran carboxylic acids represent a structurally significant class of heterocyclic compounds ubiquitously found in nature, particularly in higher plants and fungi.[1][2] These molecules, characterized by a core benzofuran scaffold functionalized with methoxy and carboxylic acid groups, are products of complex biosynthetic pathways originating from primary metabolism. Their profound pharmacological significance stems from a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[1][3] This technical guide provides an in-depth exploration of the natural occurrence of methoxy benzofuran carboxylic acids, detailing their biosynthetic origins, protocols for their isolation and characterization from natural sources, and a comprehensive overview of their documented biological activities. This document serves as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran and its derivatives are a major class of biologically active heterocyclic compounds that have long captured the attention of medicinal chemists and pharmacologists.[4] The benzofuran nucleus is a core structural motif in thousands of natural products and synthetic compounds, conferring a broad spectrum of therapeutic properties.[1][5] Naturally occurring benzofurans are widely distributed in the plant kingdom, found in families such as Asteraceae, Moraceae, and Rutaceae, as well as in various fungal species.[1][6]
The addition of methoxy (–OCH₃) and carboxylic acid (–COOH) functionalities to the benzofuran ring system significantly influences the molecule's physicochemical properties, such as polarity, solubility, and receptor-binding capabilities. These modifications often enhance or modulate the compound's biological activity. This guide focuses specifically on this subclass, exploring the intricate journey from their biogenesis within organisms to their potential applications as therapeutic agents.
Biosynthesis of Methoxy Benzofuran Carboxylic Acids
The biosynthesis of methoxy benzofuran carboxylic acids is not defined by a single, linear pathway but is rather a network involving precursors from primary metabolism, primarily the shikimate pathway.[7][8][9] This pathway is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria.[8][9]
Causality of the Pathway: The core aromatic ring of the benzofuran structure is typically derived from phenylalanine, which originates from the shikimate pathway.[10] Subsequent enzymatic reactions, including hydroxylation, methylation, and cyclization, construct the final heterocyclic system. The carboxylic acid and methoxy groups are generally incorporated through tailoring reactions on the benzofuran scaffold or its immediate precursors.
A generalized biosynthetic route can be conceptualized as follows:
-
Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to yield chorismate, a key branch-point intermediate.[9]
-
Formation of Phenylalanine: Chorismate is converted to phenylalanine.
-
Formation of Benzoic Acid Precursors: Phenylalanine is then catabolized to form benzoic acid or its hydroxylated derivatives, which serve as the foundational C6-C1 unit.
-
Assembly and Cyclization: The benzofuran ring is often assembled from a phenolic precursor (like a 4-hydroxyacetophenone) and an isoprenoid unit (derived from the deoxyxylulose phosphate pathway), followed by intramolecular cyclization to form the furan ring.[10]
-
Tailoring Reactions: Once the core benzofuran structure is formed, a series of tailoring enzymes (e.g., methyltransferases, oxidases) install the methoxy and carboxylic acid groups at specific positions on the aromatic ring, leading to the diverse array of naturally occurring derivatives.
Natural Sources and Isolation
Methoxy benzofuran carboxylic acids have been isolated from a variety of natural sources. Notable examples include antimicrobial compounds from conifers like Pinus strobes and antifungal agents from medicinal fungi such as Ganoderma lingzhi.[7] The isolation of these compounds from complex natural matrices is a meticulous process requiring multiple chromatographic steps.
Experimental Protocol: General Isolation and Purification Workflow
This protocol provides a self-validating system for the isolation of methoxy benzofuran carboxylic acids from a dried plant or fungal matrix. The causality behind each step is explained to ensure methodological clarity.
Step 1: Material Preparation and Extraction
-
Objective: To efficiently extract a broad range of secondary metabolites, including the target compounds, from the source material.
-
Procedure:
-
Obtain dried, powdered source material (e.g., 500 g). Grinding increases the surface area, maximizing solvent penetration.
-
Perform sequential solvent extraction, starting with a non-polar solvent and moving to a more polar one. Macerate the powder in n-hexane for 48 hours to remove lipids and non-polar compounds.
-
Filter the mixture and air-dry the plant residue (the marc).
-
Submerge the marc in ethyl acetate for 48 hours with occasional agitation. Ethyl acetate is a solvent of intermediate polarity, effective at extracting benzofuran derivatives.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.
-
Step 2: Liquid-Liquid Partitioning
-
Objective: To separate compounds based on their differential solubility in immiscible liquids, thereby enriching the fraction containing the target carboxylic acids.
-
Procedure:
-
Dissolve the crude ethyl acetate extract in a 90:10 methanol/water mixture.
-
Perform liquid-liquid partitioning against n-hexane in a separatory funnel to further remove non-polar impurities. Discard the upper hexane layer.
-
Adjust the polarity of the aqueous methanol layer and partition against dichloromethane (DCM). The target compounds are expected to partition into the DCM phase.
-
Collect the DCM phase and evaporate the solvent to yield an enriched fraction.
-
Step 3: Column Chromatography
-
Objective: To perform a bulk separation of the enriched fraction based on polarity.
-
Procedure:
-
Pack a glass column with silica gel 60, using n-hexane as the slurry solvent.
-
Adsorb the enriched DCM fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15... 0:100 n-hexane:ethyl acetate). The choice of a gradient system allows for the separation of compounds with a wide range of polarities.
-
Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Combine fractions with similar TLC profiles.
-
Step 4: Preparative HPLC Purification
-
Objective: To achieve high-resolution purification of the target compound(s) from the semi-purified fractions.
-
Procedure:
-
Subject the combined, semi-pure fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 reverse-phase column with a gradient elution of methanol and water (often with 0.1% formic acid to ensure the carboxylic acids remain protonated).
-
Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).
-
Collect the peak corresponding to the pure compound.
-
Step 5: Structural Elucidation (Self-Validation)
-
Objective: To confirm the identity and structure of the isolated compound.
-
Procedure:
Biological Activities of Methoxy Benzofuran Carboxylic Acids
Benzofuran derivatives are renowned for their diverse pharmacological activities.[3] The presence of methoxy and carboxylic acid groups often plays a crucial role in their mechanism of action, influencing interactions with biological targets. Research has highlighted significant potential in several therapeutic areas.[1]
-
Antimicrobial and Antifungal Activity: Several naturally occurring methoxy benzofuran carboxylic acids have demonstrated potent activity against pathogenic microbes. For example, (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid, isolated from Pinus strobes, has shown antimicrobial properties.[7] Compounds isolated from the medicinal fungus Ganoderma lingzhi have also exhibited antifungal activity.[7]
-
Anticancer and Cytotoxic Activity: The benzofuran scaffold is present in numerous compounds with anticancer properties.[3][8] Methoxy-substituted derivatives have been shown to be cytotoxic to various human cancer cell lines, including those of the lung, colon, and breast.[6][11] The mechanism often involves the inhibition of key cellular processes or the induction of apoptosis.
-
Anti-inflammatory Activity: Certain benzofuran derivatives exhibit anti-inflammatory effects, which are critical for managing a variety of diseases.[3]
The table below summarizes the biological activities of selected naturally occurring methoxy benzofuran carboxylic acids and related derivatives.
| Compound Name | Natural Source | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Pinus strobes | Antimicrobial | Not specified | [7] |
| 5-hydroxy-5'-((R)-1-hydroxypropan-2-yl)-3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid | Ganoderma lingzhi | Antifungal | Not specified | [7] |
| Schizopeltic acid (a dimethoxy-dicarboxylic acid derivative) | Lichen | Not specified | Not specified | [11] |
| 4-methoxybenzofuran-5-carboxamide (related structure) | Tephrosia purpurea | Anti-allergic | Not specified | [7] |
Conclusion and Future Perspectives
Methoxy benzofuran carboxylic acids are a compelling class of natural products with significant, yet underexplored, therapeutic potential. Their widespread occurrence in plants and fungi suggests they play important ecological roles and offers a rich source for new drug leads. While their antimicrobial and anticancer activities are the most studied, future research should aim to elucidate their precise mechanisms of action and explore other pharmacological possibilities, such as neuroprotective or antiviral effects.
Advances in biosynthetic engineering could enable the sustainable production of these complex molecules, overcoming the challenges of low yields from natural extraction. Furthermore, the synthesis of novel analogues based on these natural scaffolds will be crucial for developing structure-activity relationships (SAR) and optimizing their potency and selectivity for specific biological targets. The continued exploration of this chemical space is a promising frontier in the fields of natural product chemistry and drug development.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational In-Depth Guide to 3-Methoxy-1-benzofuran-2-carboxylic acid for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
Benzofuran derivatives represent a cornerstone in medicinal chemistry, with a vast number of natural and synthetic analogues exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The inherent versatility of the benzofuran nucleus makes it a "privileged scaffold" for the design of novel therapeutic agents. This guide focuses on a specific, promising derivative: 3-Methoxy-1-benzofuran-2-carboxylic acid. Its unique electronic and structural features, conferred by the methoxy and carboxylic acid functionalities, warrant a detailed investigation into its potential as a drug candidate.
This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. We will delve into the rationale behind selecting appropriate computational methodologies, from quantum mechanical calculations to molecular simulations, to predict its physicochemical properties, biological activities, and interaction with macromolecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques to accelerate the discovery and optimization of novel benzofuran-based therapeutics.
Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate prediction of the electronic structure and properties of molecules. By calculating the electron density, we can derive a wealth of information about a molecule's geometry, stability, reactivity, and spectroscopic signatures.
The Rationale for Method Selection: B3LYP Functional and 6-311++G(d,p) Basis Set
The choice of a DFT functional and basis set is paramount for obtaining reliable results. For organic molecules like this compound, a careful consideration of the electronic nature of the system is necessary.
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is a workhorse in computational chemistry and has consistently demonstrated a good balance of accuracy and computational efficiency for a wide range of organic molecules, including aromatic carboxylic acids.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems like the benzofuran ring. This makes it well-suited for predicting properties such as molecular orbital energies and electronic transitions.
-
Basis Set Selection: 6-311++G(d,p) : The 6-311++G(d,p) basis set is a triple-zeta split-valence basis set that offers a high degree of flexibility for describing the electron distribution. Let's break down its components to understand its suitability:
-
6-311G : This indicates a triple-zeta valence description, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron density compared to smaller basis sets.
-
++G : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with electron density far from the nucleus, such as anions (the carboxylate form of our molecule) and systems with non-covalent interactions.[5][6]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds and intermolecular interactions accurately.[5][6]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for investigating the properties of this compound.
Predicted Physicochemical and Electronic Properties
The following table summarizes the key physicochemical and electronic properties of this compound that can be calculated using the B3LYP/6-311++G(d,p) level of theory.
| Property | Description | Predicted Significance |
| Optimized Geometry | The lowest energy 3D structure of the molecule, including bond lengths and angles. | Provides insights into the molecule's shape and potential for steric interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar environments. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions. |
| Vibrational Frequencies | Predicted infrared (IR) and Raman spectra. | Can be compared with experimental spectra to confirm the structure and identify characteristic functional group vibrations. |
| Natural Bond Orbital (NBO) Analysis | A method to analyze the electron density in terms of localized bonds and lone pairs. | Provides insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability. |
Experimental Protocol: DFT Calculation Workflow
The following is a step-by-step protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.
-
Molecule Building : Construct the 3D structure of this compound using a molecular editor.
-
Geometry Optimization : Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the minimum energy conformation of the molecule.
-
Frequency Calculation : Following the optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and will provide the predicted vibrational spectra.
-
Property Calculations : From the optimized structure, calculate the desired electronic properties, such as the dipole moment, HOMO-LUMO energies, and generate the MEP map.
-
NBO Analysis : Perform an NBO analysis on the optimized wavefunction to investigate bonding and charge distribution.
Caption: Workflow for DFT calculations on this compound.
Part 2: In-Silico Screening for Biological Activity: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for identifying potential drug targets and for virtual screening of compound libraries.
Identifying Potential Protein Targets
Based on the known biological activities of benzofuran derivatives, we can select relevant protein targets for molecular docking studies of this compound.
-
Antimicrobial Targets :
-
DNA Gyrase : A type II topoisomerase essential for bacterial DNA replication. Inhibition of DNA gyrase leads to bacterial cell death. Several benzofuran derivatives have been identified as inhibitors of this enzyme.[2]
-
Dihydrofolate Reductase (DHFR) : An enzyme involved in the synthesis of tetrahydrofolate, a crucial cofactor in the biosynthesis of nucleotides and amino acids. DHFR is a well-established target for antibacterial and anticancer drugs.
-
-
Anticancer Targets :
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]
-
Epidermal Growth Factor Receptor (EGFR) : A transmembrane protein that plays a critical role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.[7]
-
Tubulin : The protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Tubulin inhibitors disrupt cell division and are effective anticancer agents.
-
Molecular Docking Protocol
The following protocol outlines the steps for performing molecular docking using a widely used software like AutoDock Vina.
-
Ligand Preparation :
-
Generate the 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
Save the ligand in the appropriate format (e.g., PDBQT).
-
-
Receptor Preparation :
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Define the binding site (grid box) around the active site of the protein.
-
Save the receptor in the appropriate format (e.g., PDBQT).
-
-
Docking Simulation :
-
Run the docking simulation using AutoDock Vina, which will explore different conformations and orientations of the ligand within the defined binding site.
-
The program will generate a set of docked poses ranked by their binding affinity (in kcal/mol).
-
-
Analysis of Results :
-
Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
-
A lower binding energy indicates a more favorable binding interaction.
-
Caption: Workflow for molecular docking studies.
Part 3: Simulating the Dynamics of Interaction: Molecular Dynamics (MD)
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the complex over time. MD simulations can provide valuable insights into the stability of the binding pose, the role of solvent, and the conformational changes that may occur upon ligand binding.
Rationale for MD Simulations
MD simulations are crucial for:
-
Assessing Binding Stability : To determine if the binding pose predicted by docking is stable over a nanosecond timescale.
-
Understanding Conformational Changes : To observe how the protein and ligand adapt to each other upon binding.
-
Calculating Binding Free Energy : To obtain a more accurate estimation of the binding affinity by considering entropic and solvent effects.
Molecular Dynamics Simulation Protocol
A typical MD simulation workflow for a protein-ligand complex is as follows:
-
System Preparation :
-
Start with the best-docked pose of the this compound-protein complex.
-
Solvate the complex in a box of water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Minimization :
-
Perform an energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration :
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state.
-
-
Production Run :
-
Run the MD simulation for a desired length of time (e.g., 100 ns). During this production run, the trajectory of all atoms in the system is saved at regular intervals.
-
-
Trajectory Analysis :
-
Analyze the saved trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) : To assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.
-
Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA) : To estimate the binding affinity.
-
-
Caption: Workflow for molecular dynamics simulations of the ligand-protein complex.
Conclusion: A Roadmap for Virtual Drug Discovery
This in-depth technical guide has outlined a comprehensive computational workflow for the theoretical investigation of this compound. By employing a synergistic approach of DFT, molecular docking, and molecular dynamics simulations, researchers can gain profound insights into the physicochemical properties, potential biological targets, and dynamic interactions of this promising molecule. The protocols and rationale presented herein provide a self-validating system for the in-silico evaluation of drug candidates, ultimately accelerating the path towards the development of novel and effective therapeutics based on the versatile benzofuran scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure of 3-Methoxy-1-benzofuran-2-carboxylic acid derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Methoxy-1-benzofuran-2-carboxylic Acid Derivatives for Researchers and Drug Development Professionals
Foreword: Elucidating Molecular Architecture for Therapeutic Innovation
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. For the promising class of this compound derivatives, which exhibit a wide range of biological activities including antimicrobial and anticancer properties, this understanding is the key to unlocking their full therapeutic potential. X-ray crystallography stands as the definitive method for determining atomic and molecular structure, providing invaluable insights into the stereochemistry, conformational flexibility, and intermolecular interactions that govern a compound's biological function.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices in X-ray crystallography. By integrating foundational principles with practical, field-proven insights, this document aims to empower researchers to confidently navigate the process of structure determination for this important class of compounds.
I. The Cornerstone of Structural Analysis: Growing High-Quality Crystals
The journey to an X-ray crystal structure begins with the often-challenging yet critical step of crystallization. The quality of the resulting crystal directly dictates the quality of the diffraction data and, ultimately, the resolution and accuracy of the final structure. For small organic molecules like this compound derivatives, several techniques can be employed to induce crystallization from a supersaturated solution.
Common Crystallization Techniques: A Comparative Overview
The choice of crystallization method is often empirical, and several techniques may need to be screened to find the optimal conditions. The fundamental principle behind each method is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystalline lattice.
-
Slow Evaporation: This is one of the most straightforward methods for crystallizing organic compounds. A solution of the compound is prepared in a suitable solvent and left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly. The gradual increase in concentration leads to supersaturation and crystal growth. The choice of solvent is crucial as it can influence the crystal habit and even be incorporated into the crystal lattice.
-
Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for a more controlled approach to supersaturation. The compound is dissolved in a small amount of a primary solvent and placed in a smaller, open container. This is then sealed within a larger vessel containing a precipitant, a solvent in which the compound is less soluble but which is miscible with the primary solvent. Vapor from the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully overlaid with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface between the two solvents creates a localized region of supersaturation, promoting crystal growth. A third solvent can be used as a buffer to slow the diffusion rate.
Experimental Protocol: Crystallization by Vapor Diffusion
The following is a generalized, step-by-step protocol for the crystallization of a this compound derivative using the vapor diffusion method.
-
Preparation of the Compound Solution: Dissolve 1-5 mg of the purified this compound derivative in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., ethyl acetate, acetone) in a small, open vial.
-
Preparation of the Reservoir: In a larger vial or beaker, add a larger volume (e.g., 2-5 mL) of a precipitant (e.g., hexane, petroleum ether).
-
Assembly of the Crystallization Chamber: Carefully place the small vial containing the compound solution inside the larger vial with the precipitant, ensuring the two liquids do not mix.
-
Sealing and Incubation: Seal the larger vial tightly with a cap or parafilm and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitoring and Harvesting: Monitor the setup periodically for the formation of crystals. Once suitable crystals have formed, carefully harvest them using a mounted loop.
II. From Crystal to Data: The X-ray Diffraction Experiment
With a suitable single crystal in hand, the next stage is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.
The Principles of X-ray Diffraction
X-ray diffraction by a crystal is governed by Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice. The diffraction pattern is a collection of discrete spots, or reflections, each with a specific intensity and position. The geometry and intensity of these reflections contain the information needed to determine the arrangement of atoms within the crystal.
Workflow for Single-Crystal X-ray Diffraction Data Collection
The process of collecting X-ray diffraction data can be broken down into a series of well-defined steps.
Caption: Workflow of Single-Crystal X-ray Crystallography.
III. Deciphering the Diffraction Pattern: Structure Solution and Refinement
The diffraction pattern, a collection of thousands of reflections, holds the key to the molecular structure. However, this information is not directly interpretable and requires a series of computational steps to translate it into a three-dimensional atomic model.
From Raw Data to a Reflection File
The first step in this process is data reduction, which involves two key stages:
-
Integration: This is the process of measuring the intensity of each reflection in the diffraction images.
-
Scaling and Merging: The intensities from multiple images are scaled to a common reference and symmetry-related reflections are merged to produce a single, comprehensive dataset.
The Phase Problem and its Solution
A fundamental challenge in X-ray crystallography is the "phase problem." While the intensities of the reflections can be measured, the phase information, which is essential for calculating the electron density map, is lost during the experiment. For small molecules like this compound derivatives, the phase problem is typically solved using direct methods . These are computational techniques that use statistical relationships between the phases of strong reflections to derive an initial set of phases.
Building and Refining the Atomic Model
Once an initial electron density map is calculated, an atomic model of the molecule can be built. This initial model is then refined to improve its agreement with the experimental data. The most common method for refinement is least-squares refinement , where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
The quality of the final model is assessed using various metrics, most notably the R-factor, which is a measure of the agreement between the experimental data and the model.
IV. Case Study: The Crystal Structure of a this compound Derivative
To illustrate the principles and techniques discussed, we will examine the crystal structure of a representative this compound derivative. While a comprehensive set of structures for this specific class is not available in the public domain, we can analyze the reported structure of a closely related compound, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid , to highlight key structural features.
Crystallographic Data and Molecular Geometry
The crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8096 (3) |
| b (Å) | 13.2034 (5) |
| c (Å) | 12.5738 (6) |
| β (°) | 97.641 (3) |
| Volume (ų) | 955.93 (8) |
| Z | 4 |
The benzofuran ring system in this molecule is essentially planar. The methoxy group is nearly coplanar with the fused ring system, while the acetic acid group is oriented almost perpendicular to it.
Intermolecular Interactions and Crystal Packing
In the crystal, molecules of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid are linked into centrosymmetric dimers by O-H···O hydrogen bonds between the carboxylic acid groups. These dimers then assemble into supramolecular layers in the ab plane through C-H···O interactions involving the benzene ring. This network of intermolecular interactions is crucial for the stability of the crystal lattice.
V. Conclusion: From Structure to Drug Design
The determination of the provides an atomic-level blueprint that is indispensable for modern drug development. This structural information allows for a rational, structure-based approach to drug design, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. By understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can design new derivatives with enhanced biological activity, paving the way for the development of novel and more effective therapeutics.
VI. References
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--
-
crystallization of small molecules. Available at: --INVALID-LINK--
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available at: --INVALID-LINK--
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: --INVALID-LINK--
-
Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. Available at: --INVALID-LINK--
-
X-ray Diffraction Data Collection - Creative Biostructure. Available at: --INVALID-LINK--
-
Advanced crystallisation methods for small organic molecules - ePrints Soton. Available at: --INVALID-LINK--
-
X-ray crystallography - Wikipedia. Available at: --INVALID-LINK--
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: --INVALID-LINK--
-
X-ray Diffraction Data Collection. Available at: --INVALID-LINK--
-
Solution and Refinement of Crystal Structures - Oxford Academic. Available at: --INVALID-LINK--
-
Crystallization - Organic Chemistry at CU Boulder. Available at: --INVALID-LINK--
-
X-ray data processing - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Structure solution and refinement: introductory strategies. Available at: --INVALID-LINK--
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: --INVALID-LINK--
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: --INVALID-LINK--
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. Available at: --INVALID-LINK--
-
Refinement of X-ray Crystal Structures - Stanford University. Available at: --INVALID-LINK--
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: --INVALID-LINK--
-
(Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile - NIH. Available at: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - MDPI. Available at: --INVALID-LINK--
-
CCDC 1497853: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. Available at: --INVALID-LINK--
-
Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - PMC - NIH. Available at: --INVALID-LINK--
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: --INVALID-LINK--
-
CCDC 2344717: Experimental Crystal Structure Determination - Iowa Research Online. Available at: --INVALID-LINK--
-
Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed. Available at: --INVALID-LINK--
-
CCDC: Structural Chemistry Data, Software, and Insights. Available at: --INVALID-LINK--
-
Search - Access Structures - CCDC. Available at: --INVALID-LINK--
-
Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - ScienceOpen. Available at: --INVALID-LINK--
-
Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - ResearchGate. Available at: --INVALID-LINK--
-
X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: --INVALID-LINK--
-
Search Results - Access Structures - CCDC. Available at: --INVALID-LINK--
Methodological & Application
Synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid from o-hydroxyphenylacetic acid: A Multi-step Approach via Lactonization and Vilsmeier-Haack Reaction
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-hydroxyphenylacetic acid. The synthetic route proceeds through three key stages: (1) an acid-catalyzed intramolecular cyclization to form the benzofuran-2(3H)-one intermediate, (2) a Vilsmeier-Haack reaction to introduce functionality at the C2 and C3 positions, yielding 3-chloro-1-benzofuran-2-carbaldehyde, and (3) a final conversion involving nucleophilic substitution and oxidation to afford the target molecule. This guide details the underlying chemical principles, provides step-by-step protocols, and offers insights into process optimization and troubleshooting, aimed at researchers in organic synthesis and drug development.
Introduction and Strategic Overview
Benzofuran derivatives are a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological activities.[1] Specifically, benzofuran-2-carboxylic acids serve as crucial intermediates in the development of novel therapeutics.[2][3] The synthetic pathway detailed herein was designed to be robust and scalable, utilizing o-hydroxyphenylacetic acid as an economical starting material.
The chosen strategy pivots on the initial formation of a stable lactone, benzofuran-2(3H)-one, which serves as the foundational ring system. This intermediate is then activated and functionalized using the Vilsmeier-Haack reaction. This classic transformation is highly effective for the formylation of electron-rich systems and, in this context, provides a pathway to introduce distinct functional groups at the C2 and C3 positions of the benzofuran core.[4][5] The final steps involve a sequential nucleophilic substitution of the chloro group with a methoxy moiety, followed by oxidation of the aldehyde to the desired carboxylic acid.
Overall Synthetic Workflow
The multi-step synthesis is outlined below, transforming the starting material into the final product through two stable, isolable intermediates.
Caption: Overall synthetic pathway from the starting material to the final product.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of Benzofuran-2(3H)-one (Intermediate I)
Principle & Mechanism: The first step is an intramolecular esterification, or lactonization, of o-hydroxyphenylacetic acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid group, making it a more reactive electrophile. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration yields the cyclic ester, benzofuran-2(3H)-one.[6][7] This method provides a high-yield route to the core heterocyclic structure.
Protocol:
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: To the flask, add o-hydroxyphenylacetic acid (1.0 eq), a suitable water-entraining solvent such as toluene or chlorobenzene (approx. 4-5 mL per gram of starting material), and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or silica sulfonic acid, 0.01-0.02 eq).[6]
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue reflux until no more water is collected, indicating the completion of the reaction (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst like silica sulfonic acid is used, it can be recovered by filtration.[6]
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure benzofuran-2(3H)-one.
Expected Results:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Yield: Typically >90%.
Part 2: Synthesis of 3-Chloro-1-benzofuran-2-carbaldehyde (Intermediate II)
Principle & Mechanism: This step employs the Vilsmeier-Haack reaction. The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] Benzofuran-2(3H)-one can exist in equilibrium with its enol tautomer, 2-hydroxybenzofuran. This electron-rich enol form is susceptible to electrophilic attack by the Vilsmeier reagent at the C3 position. The subsequent collapse of the intermediate and hydrolysis of the iminium salt introduces the formyl group at C2, while the POCl₃ facilitates the conversion of the hydroxyl group into a chloride at C3.[8][9]
Caption: Mechanism overview for the Vilsmeier-Haack reaction on the benzofuranone core.
Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool an anhydrous solvent like DMF (used in excess, acting as both solvent and reagent) to 0 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ (approx. 1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Add a solution of Benzofuran-2(3H)-one (Intermediate I, 1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for several hours (e.g., 4-10 hours).[8]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the mixture onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.[8]
-
Stir vigorously until the ice has melted and the product precipitates.
-
-
Purification:
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 3-chloro-1-benzofuran-2-carbaldehyde.[9]
-
Expected Results:
-
Appearance: Crystalline solid.
-
Yield: Moderate to good (50-70%).
Part 3: Synthesis of this compound (Final Product)
Principle & Mechanism: This final transformation is a two-stage, one-pot process. First, a nucleophilic aromatic substitution (SNAr) reaction is performed. The electron-withdrawing aldehyde group at C2 activates the C3 position, facilitating the displacement of the chloride by a methoxide anion (from sodium methoxide). Second, the aldehyde at C2 is oxidized to a carboxylic acid. A common and effective oxidant for this transformation is potassium permanganate (KMnO₄) in an alkaline solution. The reaction is then acidified during work-up to protonate the carboxylate, yielding the final product.
Protocol:
-
Apparatus Setup: Use a round-bottom flask with a reflux condenser and magnetic stirring.
-
Methoxylation:
-
Dissolve 3-Chloro-1-benzofuran-2-carbaldehyde (Intermediate II, 1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (approx. 1.5-2.0 eq). Commercially available solutions or freshly prepared from sodium metal and methanol can be used.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
-
Oxidation:
-
After cooling the mixture slightly, add an aqueous solution of potassium permanganate (KMnO₄, approx. 2.0-2.5 eq) portion-wise, controlling any exotherm by using an ice bath.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
-
Work-up:
-
Cool the reaction mixture and filter to remove the MnO₂ precipitate. Wash the filter cake with a small amount of dilute aqueous NaOH.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with a concentrated acid (e.g., HCl) until the pH is ~1-2.
-
The final product should precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.
-
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: Moderate (40-60% over two steps).
Data and Troubleshooting Summary
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Lactonization | o-hydroxyphenylacetic acid, p-TSA | Reflux | 3-5 | >90% |
| 2 | Vilsmeier-Haack | Benzofuran-2(3H)-one, POCl₃, DMF | 80-100 | 4-10 | 50-70% |
| 3 | Methoxylation/Oxidation | 3-Chloro-1-benzofuran-2-carbaldehyde, NaOMe, KMnO₄ | Reflux/RT | 4-8 | 40-60% |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete dehydration; insufficient catalyst. | Ensure the Dean-Stark trap is functioning correctly; add a slightly larger catalytic amount of acid. |
| Low yield in Step 2 | Impure or wet reagents (DMF, POCl₃); insufficient heating. | Use anhydrous reagents and solvents; ensure the reaction reaches the target temperature and is run to completion (monitor by TLC). |
| Incomplete reaction in Step 3 (Methoxylation) | Insufficient sodium methoxide; low reaction temperature. | Use a larger excess of sodium methoxide; ensure the reaction is maintained at reflux. |
| Formation of side products in Step 3 (Oxidation) | Over-oxidation or degradation of the benzofuran ring. | Control the temperature carefully during KMnO₄ addition; avoid a large excess of the oxidant. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong Acids/Bases: Handle with care. Neutralize spills appropriately.
-
Solvents: Toluene, methanol, and DMF are flammable and toxic. Avoid inhalation and skin contact.
-
Potassium Permanganate (KMnO₄): Strong oxidizing agent. Do not mix with combustible materials.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 7. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 3-chloro-1-benzofuran-2-carbaldehyde | 40620-00-6 | QBA62000 [biosynth.com]
Application Note: Analytical Methods for the Characterization of 3-Methoxy-1-benzofuran-2-carboxylic acid
Abstract
This comprehensive guide details robust analytical methodologies for the characterization of 3-Methoxy-1-benzofuran-2-carboxylic acid, a pivotal heterocyclic compound in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols for establishing the identity, purity, and structural integrity of this molecule. The application note focuses on the practical implementation and scientific rationale behind High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. Its benzofuran core is a prevalent scaffold in medicinal chemistry, making the rigorous analytical characterization of this intermediate a critical step in the drug development pipeline.[1][2][3] Ensuring the identity, purity, and quality of this raw material is essential for the reproducibility of synthetic processes and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a suite of validated analytical techniques to achieve a comprehensive characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C10H8O4 | [4] |
| Molecular Weight | 192.17 g/mol | [4] |
| Monoisotopic Mass | 192.04225 Da | [4] |
| Appearance | Solid (form may vary) | |
| Melting Point | Data not readily available | |
| Solubility | Soluble in common organic solvents like methanol, acetonitrile, and DMSO. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is the primary technique for determining the purity and assay of this compound. This method is adept at separating the main component from process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides good retention and separation for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile allows for the effective separation of compounds with a range of polarities. The acid (e.g., formic or phosphoric acid) helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better reproducibility.[5]
-
Detection: The benzofuran chromophore exhibits strong UV absorbance, making UV detection a sensitive and reliable method for quantification.
Experimental Protocol:
Instrumentation:
-
HPLC System with a binary or quaternary pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-25.1 min: 80-30% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Prepare a stock solution of 1.0 mg/mL by dissolving the sample in methanol.
-
Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
System Suitability:
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 5000 for the main peak.
-
Repeatability (n=5 injections): Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
Data Presentation: Purity is reported as the area percentage of the main peak. For assay determination, a calibration curve should be generated using a certified reference standard.
Experimental Workflow Diagram:
Caption: HPLC workflow for purity and assay determination.
Mass Spectrometry (MS) for Identity Confirmation
High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition and molecular weight of the analyte.
Experimental Protocol:
Instrumentation:
-
Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer
-
Electrospray Ionization (ESI) source
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50-500 |
Data Interpretation: The expected deprotonated molecule [M-H]⁻ will be observed at m/z 191.0344. The measured mass should be within a 5 ppm error of the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.[6][7][8]
Experimental Protocol:
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Data (Expected):
-
Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm.
-
Methoxy Protons: A sharp singlet around δ 3.9 ppm.
-
Carboxylic Acid Proton: A broad singlet above δ 10 ppm, which is exchangeable with D₂O.
¹³C NMR Data (Expected):
-
Carbonyl Carbon: Signal expected around δ 160-170 ppm.
-
Aromatic and Olefinic Carbons: Signals between δ 110-160 ppm.
-
Methoxy Carbon: Signal around δ 55-60 ppm.
Logical Relationship Diagram:
Caption: Correlation of expected NMR signals with the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups.[6][7]
Experimental Protocol:
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1450 | C=C (Aromatic) | Stretching |
| ~1260 | C-O (Aryl Ether) | Stretching |
Method Validation
To ensure the reliability and consistency of the analytical data, the HPLC method for purity and assay should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12] Key validation parameters to be assessed include:
-
Specificity: Demonstrate the ability to resolve the analyte from potential impurities.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters.
Conclusion
The suite of analytical techniques presented in this application note provides a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these methods, combining chromatographic separation with spectroscopic identification, ensures a high degree of confidence in the material's identity, purity, and structural integrity. Proper implementation and validation of these protocols are essential for maintaining high-quality standards in research and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 5. Separation of 2-Methoxy-3-aminodibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jetir.org [jetir.org]
- 7. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
HPLC and TLC methods for 3-Methoxy-1-benzofuran-2-carboxylic acid analysis
An Application Note and Protocol for the Chromatographic Analysis of 3-Methoxy-1-benzofuran-2-carboxylic acid
Abstract
This comprehensive guide details robust and validated methodologies for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). As a key intermediate in pharmaceutical synthesis and a valuable building block in materials science, ensuring the purity and identity of this compound is critical. This document provides not only step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and detection techniques, empowering researchers to adapt and troubleshoot these methods effectively. The protocols are designed to be self-validating, incorporating system suitability checks and confirmatory visualization techniques to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a benzofuran core, a methoxy group, and a carboxylic acid moiety.[1] This unique combination of functional groups makes it a versatile precursor in the synthesis of complex molecules, including biologically active compounds.[2][3] The efficacy and safety of any final product are directly dependent on the purity of such starting materials. Therefore, reliable and efficient analytical methods are paramount for quality control, reaction monitoring, and stability testing.
This application note presents two orthogonal chromatographic techniques:
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution, quantitative method ideal for purity assessment and impurity profiling.
-
Normal-Phase TLC: A rapid, cost-effective, and qualitative method perfect for quick identity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis
Principle and Methodological Rationale
The developed method utilizes reverse-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation of this compound is governed by its partitioning between these two phases. The nonpolar benzofuran ring system exhibits a strong affinity for the C18 stationary phase, while the polar carboxylic acid group enhances its solubility in the aqueous mobile phase.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of the aromatic benzofuran moiety, providing an excellent basis for separation from more polar or less retained impurities.
-
Acidified Mobile Phase: A critical component of this method is the acidification of the mobile phase (pH ~2.5-3.0). The carboxylic acid functional group on the analyte is ionizable. By maintaining a pH well below its pKa, the equilibrium is shifted almost entirely to the protonated, non-ionized form (-COOH). This prevents peak tailing, a common issue with acidic compounds, by ensuring a single, less polar species interacts with the stationary phase, resulting in sharp, symmetrical peaks.[4][5]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is employed. This allows for the efficient elution of the main analyte while also providing the resolution needed to separate potential impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting nonpolar species.[6]
-
UV Detection: The conjugated aromatic system of the benzofuran ring provides strong ultraviolet (UV) absorbance, making UV detection a highly sensitive and suitable choice.[7][8] A photodiode array (PDA) detector is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity and to perform peak purity analysis.
Experimental Protocol: HPLC Method
Apparatus and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).
-
Reference standard of this compound.
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Standard Solution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or λ-max determined by PDA scan |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the analyte peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
-
Trustworthiness Check: The SST ensures that the chromatographic system is operating with acceptable precision and peak shape before any sample analysis is performed.
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Perform the SST injections.
-
Once the SST criteria are met, inject the sample solutions.
-
Integrate the resulting chromatograms and calculate the purity using the area percent method.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) Analysis
Principle and Methodological Rationale
TLC provides a rapid and visually intuitive method for assessing the presence of the target compound and gross impurities. This method employs a polar stationary phase (silica gel) and a less polar mobile phase. The analyte's separation is based on its relative affinity for the stationary phase versus its solubility in the mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel plates with a fluorescent indicator (F₂₅₄) are used. The polar silanol groups (Si-OH) on the silica surface interact strongly with the polar carboxylic acid group of the analyte via hydrogen bonding.
-
Mobile Phase: A mixture of a nonpolar solvent (Hexane or Toluene) and a moderately polar solvent (Ethyl Acetate) is used. Crucially, a small amount of a strong acid like acetic or formic acid is added to the mobile phase. This serves the same purpose as in HPLC: it protonates the carboxylic acid, reducing its interaction with the polar stationary phase and preventing severe streaking, leading to compact, well-defined spots.
-
Visualization: Two methods are used for confirmation:
-
UV Light (254 nm): The aromatic benzofuran ring quenches the fluorescence of the indicator on the TLC plate, causing the compound to appear as a dark spot against a glowing green background.[9][10] This is a non-destructive primary visualization technique.
-
Bromocresol Green Stain: This is a pH-indicator stain that is highly specific for acidic compounds. The analyte spot will appear as a distinct yellow spot on a blue background, confirming the presence of the carboxylic acid functionality.[11][12] This acts as a powerful, orthogonal confirmation of identity.
-
Experimental Protocol: TLC Method
Apparatus and Materials:
-
Silica Gel 60 F₂₅₄ TLC plates.
-
TLC developing chamber with a lid.
-
Glass capillaries for spotting.
-
UV lamp (254 nm).
-
Reagents for staining solution (Bromocresol green, ethanol).
-
Solvents: Ethyl Acetate, Hexane, Glacial Acetic Acid.
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Hexane:Ethyl Acetate:Glacial Acetic Acid in a ratio of 70:30:1 (v/v/v) . Prepare enough to have a ~0.5 cm layer in the bottom of the developing chamber.
-
Sample Solution (~1 mg/mL): Dissolve a small amount of the sample in a suitable solvent like ethyl acetate or acetone.
-
Bromocresol Green Stain: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol.[11]
TLC Conditions Summary:
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) |
| Primary Visualization | UV Light (254 nm) |
| Confirmatory Stain | Bromocresol Green |
Analysis Procedure:
-
Pour the prepared mobile phase into the TLC chamber, place a piece of filter paper inside to aid saturation, and close the lid. Allow the chamber to saturate for at least 10 minutes.
-
Using a capillary, gently spot the sample solution on the TLC plate, about 1 cm from the bottom. Keep the spot as small as possible.
-
Carefully place the spotted TLC plate into the saturated chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualization Step 1 (UV): Place the dried plate under a UV lamp (254 nm) and circle any dark spots observed with a pencil.
-
Visualization Step 2 (Stain): Quickly dip the plate into the Bromocresol Green staining solution and remove it. The acidic compound should appear as a yellow spot on a blue background.
-
Calculate the Retention Factor (Rƒ):
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
TLC Workflow Diagram
Caption: Step-by-step workflow for the TLC analysis of acidic compounds.
Conclusion
The HPLC and TLC methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method offers high-resolution quantitative data essential for purity certification and quality control in a regulated environment. The TLC method serves as an invaluable tool for rapid, qualitative screening in research and development settings. By explaining the scientific principles behind the procedural steps, this guide equips researchers with the knowledge to not only apply these protocols but also to adapt them for related compounds and troubleshoot potential issues, thereby ensuring the highest standards of scientific integrity.
References
- 1. PubChemLite - this compound (C10H8O4) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution | American Journal of Enology and Viticulture [ajevonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. theory.labster.com [theory.labster.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. epfl.ch [epfl.ch]
Application Notes and Protocol for Antimicrobial Susceptibility Testing of 3-Methoxy-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the in vitro antimicrobial susceptibility of the novel compound, 3-Methoxy-1-benzofuran-2-carboxylic acid. As the interest in benzofuran derivatives as potential antimicrobial agents grows, standardized testing methodologies are crucial for generating reliable and reproducible data.[1][2][3] This guide presents detailed protocols for the broth microdilution and disk diffusion methods, aligned with the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8] The protocols are designed to be self-validating through the inclusion of rigorous quality control measures, ensuring the integrity of the generated data. This application note will explain the rationale behind key experimental steps, from compound preparation to data interpretation, to empower researchers in the accurate evaluation of this promising compound.
Introduction: The Antimicrobial Potential of Benzofuran Derivatives
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous biologically active natural and synthetic products.[2][3] There is a growing body of evidence suggesting that compounds containing the benzofuran nucleus possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][9] The unique structural characteristics of benzofurans make them a compelling scaffold for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.
This compound is a specific derivative within this class. While its direct antimicrobial properties are still under investigation, related benzofuran carboxylic acid derivatives have demonstrated activity against various microorganisms.[10] Therefore, a standardized and robust protocol to evaluate its efficacy is paramount. This guide provides the necessary framework for such an evaluation.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of in-vitro AST is to predict the in-vivo response of a bacterial pathogen to a particular antimicrobial agent.[11] The two most widely accepted and utilized methods for quantitative and qualitative assessment are broth dilution and disk diffusion, respectively.
-
Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[12] It provides a quantitative measure of the compound's potency.
-
Disk Diffusion (Kirby-Bauer Method): This technique assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[13][14][15] It offers a qualitative or semi-quantitative result.
Adherence to standardized protocols from bodies like CLSI and EUCAST is critical to ensure the inter-laboratory reproducibility and clinical relevance of AST results.[4][8]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [16] |
| Molecular Weight | 192.17 g/mol | [16] |
| CAS Number | 104315-56-2 | [16] |
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile paper disks (6 mm diameter)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile swabs, loops, and pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidimeter
-
Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[19][20]
Preparation of this compound Stock Solution
Rationale: The initial preparation of the test compound is a critical step that can significantly impact the accuracy of the results. Due to the presumed low aqueous solubility of this compound, a high-concentration stock solution in a suitable organic solvent is necessary. DMSO is selected as the solvent of choice based on its broad-spectrum solubilizing capacity for organic molecules.[17][18]
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as high as solubility permits).
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is considered the gold standard for determining the MIC of a novel compound.[12][21] This protocol follows the principles outlined in CLSI document M07.[12][21][22]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Dilution Series:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12.
-
Prepare a working solution of this compound by diluting the stock solution in CAMHB to twice the highest desired final concentration.
-
Add 100 µL of this working solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum only).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension (prepared in step 1) to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate or use a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Caption: Workflow for the broth microdilution assay.
Protocol 2: Disk Diffusion Assay
Rationale: The disk diffusion assay is a valuable screening tool to qualitatively assess the antimicrobial activity of a novel compound.[13] This protocol is based on the principles outlined in CLSI document M02 and EUCAST guidelines.[4][23]
-
Preparation of Antimicrobial Disks:
-
Since this compound is a novel agent, the optimal concentration for the disks will need to be determined empirically.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the solution onto each sterile paper disk.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid.
-
Streak the swab evenly over the entire surface of a MHA plate to obtain confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Include a blank disk with the solvent alone as a negative control.
-
Place a disk with a standard antibiotic as a positive control.
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
The presence of a zone of inhibition indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Caption: Workflow for the disk diffusion assay.
Data Presentation and Quality Control
Data Presentation
The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table.
| Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Escherichia coli ATCC 25922 | ||
| Staphylococcus aureus ATCC 25923 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| [Test Isolate 1] | ||
| [Test Isolate 2] |
Quality Control
Rationale: A robust quality control program is essential to ensure the accuracy and reproducibility of AST results.[13][19][24]
-
QC Strains: Always include well-characterized QC strains with known susceptibility profiles in each experiment.[19][20] The MIC values and zone diameters for these strains should fall within the acceptable ranges defined by CLSI or EUCAST.
-
Growth and Sterility Controls: The growth control must show adequate growth, and the sterility control must remain clear.
-
Media and Reagents: Use media and reagents from reputable suppliers and follow the manufacturer's instructions for preparation and storage.
-
Inoculum Density: The accuracy of the inoculum density is critical and should be verified.
Conclusion
This application note provides a detailed and scientifically grounded framework for assessing the antimicrobial susceptibility of this compound. By adhering to the standardized broth microdilution and disk diffusion protocols outlined herein, researchers can generate reliable and comparable data. This will be instrumental in elucidating the potential of this and other benzofuran derivatives as novel antimicrobial agents. For a new compound, it is important to note that further studies are required to establish interpretive criteria and correlate in vitro results with in vivo efficacy.
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijpbs.com [ijpbs.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 8. captodayonline.com [captodayonline.com]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 11. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. uspnf.com [uspnf.com]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 21. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 23. Clinical and Laboratory Standards Institute (CLSI) (2015) Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standards - Twelfth Edition, M02-A12. - References - Scientific Research Publishing [scirp.org]
- 24. bsac.org.uk [bsac.org.uk]
In vitro cytotoxicity assay of 3-Methoxy-1-benzofuran-2-carboxylic acid on cancer cell lines
Topic: In Vitro Cytotoxicity Assay of 3-Methoxy-1-benzofuran-2-carboxylic acid on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[1] The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including potent anticancer properties.[2][3] This document provides a detailed guide for assessing the in vitro cytotoxicity of a specific derivative, this compound, against various cancer cell lines. We present comprehensive, step-by-step protocols for two standard colorimetric assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[4] This guide is designed to provide researchers with the necessary tools to generate robust and reproducible data, including experimental design considerations, data analysis, and interpretation of potential mechanisms of action.
Scientific Background
The Benzofuran Scaffold in Oncology
Benzofuran derivatives have consistently emerged as a privileged structure in medicinal chemistry. Their derivatives are known to possess diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[5][6] The anticancer potential of the benzofuran nucleus has been demonstrated across a variety of human cancer cell lines, with mechanistic studies revealing actions such as the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of critical signaling pathways like mTOR.[7][8] Several studies have specifically highlighted that derivatives of 2- and 3-benzofurancarboxylic acids exhibit significant and selective cytotoxic activity against cancer cells.[9][10] The presence of halogen atoms or other substitutions on the benzofuran ring can further enhance cytotoxic potency.[2][9] This established history provides a strong rationale for investigating the cytotoxic profile of this compound as a potential therapeutic candidate.
Principles of Key In Vitro Cytotoxicity Assays
Evaluating the effect of a compound on cell health requires robust and validated methods. Cytotoxicity assays are fundamental tools in drug discovery for screening compound libraries and determining dose-dependent effects.[11][12] Two of the most widely used methods are the MTT and LDH assays, which measure different cellular phenomena.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on metabolic activity.[13] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (viable) cells. It is a reliable tool for assessing cell proliferation and the cytotoxic effects of potential drugs.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells.[4] LDH is a stable cytosolic enzyme that leaks into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[11][14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[15] The amount of LDH in the supernatant is directly proportional to the number of dead or membrane-damaged cells.[4]
By using both assays, researchers can gain a more comprehensive understanding of a compound's effect, distinguishing between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).
Experimental Design and Workflow
A successful cytotoxicity study begins with a well-conceived experimental plan. Key considerations include the selection of appropriate cell lines, determination of a relevant concentration range for the test compound, and the inclusion of necessary controls.
Cell Line Selection
The choice of cancer cell lines should be guided by the research objectives.[16] It is often beneficial to screen the compound against a panel of cell lines from different tissue origins to identify potential selectivity.[17] To assess specificity, it is also crucial to include a non-cancerous cell line as a control.[18]
Recommended Cell Lines for Initial Screening:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line widely used in anticancer drug screening. |
| MDA-MB-231 | Breast Adenocarcinoma | A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat cancer subtype.[8] |
| A549 | Lung Carcinoma | A standard cell line for studying lung cancer and a target for benzofuran derivatives in previous studies.[8] |
| HCT-116 | Colorectal Carcinoma | A common model for colon cancer, which has been shown to be sensitive to benzofuran-chalcone derivatives.[19] |
| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control to evaluate the general toxicity and selectivity of a compound. |
General Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound is outlined below. This workflow ensures a systematic approach from initial preparation to final data analysis.
Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.[1]
Materials and Reagents
-
Cell Lines: MCF-7, MDA-MB-231, A549, HCT-116, HEK-293 (or other relevant lines).
-
Base Media: DMEM or RPMI-1640, as appropriate for the cell line.
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Assay Kits/Reagents:
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow biological safety cabinet.
-
Inverted microscope.
-
Microplate reader capable of measuring absorbance at relevant wavelengths.
-
96-well flat-bottom sterile tissue culture plates.
-
Multichannel pipettes.
-
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol is adapted from standard methodologies and is designed to measure the reduction in cell viability following treatment with the test compound.[22]
-
Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in a log growth phase at the time of the assay and that the absorbance reading falls within the linear range of the instrument.[22]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-100 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the various compound dilutions.
-
Controls: Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with medium containing the same final concentration of DMSO as the treated wells).
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Scientist's Note: Avoid exposing the MTT reagent to light, as it is light-sensitive.[22] The incubation time may need optimization depending on the cell type and its metabolic rate.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals.
-
Mix gently by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cell death by quantifying LDH released into the culture medium.[20][23]
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT protocol (Section 4.1). It is often efficient to run both assays in parallel on separate plates.
-
-
Preparation of Controls:
-
In addition to the untreated and vehicle controls, this assay requires two specific controls per condition:
-
Spontaneous LDH Release: Supernatant from untreated/vehicle control wells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer (often provided in kits) or Triton X-100 (to a final concentration of 1-2%) to untreated control wells 45 minutes before collecting the supernatant. This lyses all cells to represent 100% LDH release.[21][23]
-
-
Scientist's Note: A modified protocol where a maximum release control is prepared for each drug concentration can help correct for any growth inhibition effects that might otherwise lead to an underestimation of cytotoxicity.[21]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing an assay buffer and a substrate mix).[20]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[23]
-
-
Absorbance Measurement:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used to correct for background.[23]
-
Data Analysis and Presentation
Calculation of Results
-
MTT Assay - Percent Viability:
-
First, subtract the average absorbance of blank wells (medium only) from all other readings.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the background absorbance (680 nm) from the 490 nm readings.
-
Percent Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in cell viability. It is a key metric for comparing the potency of a compound. The IC50 value can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Sample Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical IC50 Values (µM) of this compound after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 32.8 |
| HCT-116 | Colorectal Carcinoma | 18.9 |
| HEK-293 | Non-cancerous | > 100 |
Potential Mechanisms and Further Investigation
While cytotoxicity assays provide crucial data on cell death, they do not elucidate the underlying mechanism. Benzofuran derivatives have been reported to induce cancer cell death through various pathways.[2][8] A potential mechanism of action for this compound could involve the inhibition of key survival pathways.
Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.[7]
Based on initial cytotoxicity data, further experiments can be designed to explore the mechanism of action, such as:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Employing methods like Annexin V/PI staining or caspase activity assays to confirm if cell death occurs via apoptosis.[19]
-
Western Blotting: To probe for changes in the expression levels of key proteins involved in survival and apoptotic pathways (e.g., Akt, mTOR, caspases).
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. cellbiologics.com [cellbiologics.com]
Harnessing the Potential of 3-Methoxy-1-benzofuran-2-carboxylic acid: A Scaffold for Innovative Drug Design
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a privileged structure in the realm of medicinal chemistry.[1][2] Its inherent planarity, aromaticity, and the presence of a reactive oxygen heteroatom provide a unique three-dimensional framework that is amenable to extensive chemical modification. This versatility has allowed for the development of a plethora of benzofuran derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] Notably, the substitution pattern on the benzofuran ring system plays a pivotal role in defining the pharmacological profile of the resulting compounds.[6] This guide focuses on a particularly promising building block: 3-Methoxy-1-benzofuran-2-carboxylic acid . The strategic placement of the methoxy and carboxylic acid functionalities offers a versatile platform for the synthesis of diverse compound libraries with the potential to address a range of therapeutic targets.
The carboxylic acid at the 2-position serves as a key handle for derivatization, most commonly through the formation of amides, which are prevalent in many biologically active molecules.[7] The methoxy group at the 3-position can influence the molecule's electronic properties and conformation, potentially enhancing binding affinity to target proteins. This document provides a comprehensive overview of the synthesis of this scaffold, detailed protocols for its derivatization, and application notes for its use in the design of novel anticancer and anti-inflammatory agents.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the preparation of a substituted 3-bromocoumarin followed by a Perkin rearrangement.[8][9][10]
Part 1: Synthesis of 3-Bromo-7-methoxy-4-methylcoumarin
The precursor, 3-bromo-7-methoxy-4-methylcoumarin, can be synthesized from the commercially available 7-methoxy-4-methylcoumarin via bromination.[11]
Protocol 1: Synthesis of 3-Bromo-7-methoxy-4-methylcoumarin [11]
Materials:
-
7-methoxy-4-methylcoumarin
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (DBP)
-
Chloroform (CHCl₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 7-methoxy-4-methylcoumarin (10 mmol) in chloroform (100 mL).
-
Add N-Bromosuccinimide (15 mmol) and a catalytic amount of dibenzoyl peroxide (20 mg).
-
Reflux the mixture for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the chloroform layer under reduced pressure.
-
Wash the resulting precipitate with warm water to remove succinimide.
-
Filter the solid and recrystallize from aqueous ethanol to yield pure 3-bromo-7-methoxy-4-methylcoumarin.
Part 2: Perkin Rearrangement to this compound
The Perkin rearrangement facilitates the ring contraction of the 3-bromocoumarin to the desired benzofuran-2-carboxylic acid.[8][9] Microwave-assisted synthesis can significantly expedite this reaction.[8]
Protocol 2: Microwave-Assisted Perkin Rearrangement [8]
Materials:
-
3-Bromo-7-methoxy-4-methylcoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a microwave reactor vessel, combine 3-bromo-7-methoxy-4-methylcoumarin (1 mmol) and a solution of sodium hydroxide (2 mmol) in ethanol (10 mL).
-
Seal the vessel and irradiate in a microwave reactor at 100-150 °C for 10-20 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to pH 1-2.
-
The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
Caption: Synthetic workflow for this compound.
Derivatization Strategies for Library Synthesis
The carboxylic acid moiety of the scaffold is a prime site for modification to generate a diverse library of compounds. Amide coupling and Suzuki coupling are two powerful and widely used reactions for this purpose.
Amide Bond Formation
The formation of an amide bond by coupling the carboxylic acid with a variety of amines is a cornerstone of medicinal chemistry.[7]
Protocol 3: General Amide Coupling using HATU
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Amide coupling workflow.
Suzuki Coupling for C-C Bond Formation
To introduce aryl or heteroaryl moieties, the carboxylic acid can be converted to a halide (e.g., bromide) which can then participate in a Suzuki cross-coupling reaction.
Protocol 4: Bromination of the Benzofuran Ring
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
Procedure:
-
Dissolve this compound in anhydrous acetonitrile.
-
Add NBS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product to obtain the brominated scaffold.
Protocol 5: Suzuki Cross-Coupling Reaction
Materials:
-
Brominated this compound derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the brominated benzofuran derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the solvent system and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Suzuki coupling workflow for C-C bond formation.
Application Notes: Designing Novel Therapeutics
Anticancer Drug Design
Benzofuran derivatives have shown significant promise as anticancer agents, often acting through mechanisms such as tubulin polymerization inhibition and kinase inhibition.[6][12] The this compound scaffold can be utilized to design potent anticancer compounds.
Structure-Activity Relationship (SAR) Insights:
-
Amide Substituents: The nature of the amine coupled to the carboxylic acid is crucial for activity. Bulky and aromatic amines can enhance cytotoxicity. For instance, benzofuran-2-carboxamides with substituted phenyl groups have demonstrated significant antiproliferative activity.[13]
-
Aryl Groups at C2: Introduction of aryl groups at the 2-position via Suzuki coupling can lead to potent tubulin polymerization inhibitors. The substitution pattern on this aryl ring can be fine-tuned to optimize activity.
-
Methoxy Group: The methoxy group at the 3-position can contribute to binding affinity through hydrogen bonding or by influencing the overall electronic nature of the molecule. The presence of a methoxy group has been shown to be essential for high antiproliferative activity in some benzofuran series.[12]
Table 1: Anticancer Activity of Exemplary Benzofuran-2-Carboxamide Derivatives
| Compound ID | R Group (Amide) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-isopropylphenyl | A549 (Lung) | >100 | [7] |
| 1b | 2-benzoylphenyl | A549 (Lung) | 25.6 | [7] |
| 2a | N-phenethyl | MCF-7 (Breast) | 1.15 | [6] |
| 2b | N-(4-morpholinophenethyl) | MCF-7 (Breast) | 0.89 | [6] |
Protocol 6: In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Anti-inflammatory Drug Design
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major research focus. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO).[2][14][15]
Structure-Activity Relationship (SAR) Insights:
-
Amide and Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or oxadiazole, into the carboxamide side chain has been shown to enhance anti-inflammatory activity.[2]
-
Fluorination: The introduction of fluorine atoms to the benzofuran core can increase the anti-inflammatory potency of the derivatives.[15]
-
Methoxy Group Position: The position of the methoxy group on the benzofuran ring can influence the anti-inflammatory activity. For example, 7-methoxy benzofuran derivatives have shown considerable inhibition of edema in animal models.[2]
Protocol 7: In Vitro Anti-inflammatory Activity Screening (NO Inhibition Assay in RAW 264.7 Macrophages)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Caption: Inhibition of inflammatory signaling pathways by benzofuran derivatives.
Conclusion
This compound stands as a valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of large and diverse chemical libraries. The demonstrated potential of benzofuran derivatives in anticancer and anti-inflammatory applications, coupled with the strategic placement of the methoxy group, makes this scaffold a compelling starting point for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this promising molecular framework.
References
- 1. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 2. jopcr.com [jopcr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iris.cnr.it [iris.cnr.it]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Methoxy-1-benzofuran-2-carboxylic Acid in Antifungal Research
Introduction: The Imperative for Novel Antifungal Agents
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the development of novel therapeutics with unique mechanisms of action is a critical priority. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antifungal properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methoxy-1-benzofuran-2-carboxylic acid in antifungal research. We will delve into its potential mechanisms of action, provide detailed protocols for its evaluation, and discuss its potential as a lead compound for the development of next-generation antifungal therapies.
Scientific Foundation: The Antifungal Potential of the Benzofuran Scaffold
The benzofuran nucleus is a core structural motif in numerous naturally occurring and synthetic compounds with demonstrated biological activity. In the realm of antifungal research, derivatives of benzofuran have shown efficacy against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus. The therapeutic potential of these compounds is underscored by their diverse mechanisms of action, which appear to differ from those of conventional antifungal drugs.
Proposed Mechanism of Action: Disruption of Fungal Homeostasis
While the precise mechanism of action for this compound is still under investigation, research on analogous benzofuran derivatives suggests a multi-faceted mode of antifungal activity. Two primary pathways have been implicated:
-
Inhibition of Fungal N-myristoyltransferase (NMT): Certain esters and amides of substituted 2-benzofurancarboxylic acids have been identified as inhibitors of fungal N-myristoyltransferase. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This post-translational modification is crucial for protein localization and function. Inhibition of NMT disrupts the function of essential fungal proteins, leading to cell death.
-
Disruption of Calcium Homeostasis: Studies on amiodarone, a synthetic drug based on the benzofuran ring system, have revealed its ability to mobilize intracellular calcium in fungi. This disruption of calcium homeostasis is a key component of its fungicidal activity. Other benzofuran derivatives have also been shown to augment amiodarone-elicited calcium influx, suggesting that interference with calcium signaling is a common mechanistic theme for this class of compounds.
Visualizing the Proposed Mechanism of Action
To illustrate the potential signaling pathways affected by this compound, the following diagram outlines the proposed mechanisms of action.
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the systematic evaluation of the antifungal properties of this compound. These methodologies are based on established standards in antifungal susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mg/mL.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 490 nm.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum growing on the agar plate.
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the MIC and MFC of this compound.
Caption: Workflow for MIC and MFC determination.
Data Presentation: A Framework for Results
The antifungal activity of this compound should be summarized in a clear and concise manner. The following table provides a template for presenting MIC and MFC data against a panel of pathogenic fungi.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Candida parapsilosis ATCC 22019 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Cryptococcus neoformans ATCC 90112 | ||
| Fluconazole (Control) | ||
| Amphotericin B (Control) |
Future Directions and Concluding Remarks
The exploration of this compound as a potential antifungal agent is a promising avenue of research. Future studies should focus on:
-
Elucidating the precise mechanism of action: Utilizing techniques such as transcriptomics, proteomics, and targeted enzymatic assays to identify the specific molecular targets of the compound.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of analogues to optimize antifungal potency and selectivity.
-
In vivo efficacy studies: Assessing the therapeutic potential of the compound in animal models of fungal infection.
-
Toxicity and safety profiling: Evaluating the cytotoxic effects of the compound on mammalian cells to determine its therapeutic index.
Application Note: A Spectrophotometric Assay for Evaluating 3-Methoxy-1-benzofuran-2-carboxylic acid as a Potential Inhibitor of Lactate Dehydrogenase
Abstract
The inhibition of key metabolic enzymes is a cornerstone of modern drug discovery, particularly in oncology. Lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, has emerged as a significant therapeutic target for cancers that exhibit the Warburg effect.[1][2] This application note provides a comprehensive, step-by-step protocol for screening potential enzyme inhibitors, using 3-Methoxy-1-benzofuran-2-carboxylic acid as a model test compound against Lactate Dehydrogenase A (LDH-A). The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, known for a wide range of biological activities.[3][4] The described method is a robust, continuous spectrophotometric assay that monitors the oxidation of NADH to NAD+, providing a reliable and high-throughput-compatible system for determining inhibitor potency (IC₅₀).
Introduction: The Rationale for Targeting LDH
In many proliferative cancer cells, there is a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming necessitates a high rate of glycolysis to meet the energy demands of rapid cell growth. Lactate dehydrogenase (LDH), specifically the hLDH-A isoform, plays a crucial role by catalyzing the interconversion of pyruvate and lactate, regenerating the NAD+ required to sustain high glycolytic flux.[5][6] The upregulation of LDH-A is a hallmark of many invasive tumors, and its inhibition is considered an effective strategy to disrupt cancer cell metabolism, leading to energy deprivation and cell death.[2][5]
The search for small-molecule inhibitors of LDH is an active area of research.[1][7] Compounds built on a benzofuran framework are of particular interest due to their diverse pharmacological profiles, including anticancer and antimicrobial properties.[4][8] This guide details a validated protocol to assess the inhibitory activity of this compound, a representative benzofuran derivative, on LDH activity.
Assay Principle
The assay quantifies LDH activity by monitoring the rate of NADH oxidation, which is directly coupled to the reduction of pyruvate to lactate. NADH has a characteristic absorbance maximum at 340 nm, whereas NAD+ does not. The enzymatic activity is therefore measured as a decrease in absorbance at 340 nm over time. The presence of an LDH inhibitor will slow the rate of this reaction, resulting in a reduced rate of absorbance decrease.
Caption: Principle of the LDH spectrophotometric inhibition assay.
Materials and Reagents
Equipment
-
UV-Vis microplate spectrophotometer capable of kinetic measurements at 340 nm
-
96-well, UV-transparent, flat-bottom microplates
-
Multichannel and single-channel precision pipettes
-
Reagent reservoirs
-
Standard laboratory consumables (tubes, tips, etc.)
Reagents and Buffers
-
LDH Assay Buffer: 100 mM Potassium Phosphate, pH 7.4. Prepare in high-purity deionized water. Filter and store at 4°C.
-
Human Recombinant LDH-A (hLDH-A): Source from a reputable commercial supplier. Prepare a stock solution (e.g., 1 mg/mL) in Assay Buffer and store in aliquots at -80°C. The final working concentration must be optimized to yield a linear reaction rate of 0.02-0.08 ΔA/min.
-
Sodium Pyruvate: Prepare a 100 mM stock solution in Assay Buffer. Store in aliquots at -20°C.
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH): Prepare a 10 mM stock solution fresh for each experiment in cold Assay Buffer. NADH is unstable in solution and sensitive to light and pH.
-
This compound (Test Compound): Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
-
Positive Control Inhibitor (Optional): Oxamate or GSK-2837808A. Prepare a stock solution in DMSO.[9]
-
Dimethyl Sulfoxide (DMSO): Anhydrous, molecular biology grade.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.
Reagent Preparation
-
Thaw Reagents: Thaw all required reagents on ice. Protect the NADH solution from light.
-
Prepare hLDH-A Working Solution: Dilute the hLDH-A stock solution in cold Assay Buffer to the pre-determined optimal concentration. Keep on ice.
-
Prepare Substrate/Cofactor Mix: Prepare a 2X working solution containing pyruvate and NADH. This minimizes pipetting steps. For each 1 mL of 2X mix, add:
-
950 µL Assay Buffer
-
40 µL of 10 mM NADH stock (Final concentration in well: 200 µM)
-
10 µL of 100 mM Pyruvate stock (Final concentration in well: 500 µM)
-
Causality Note: Adding NADH and pyruvate together ensures the reaction is initiated simultaneously in all wells upon addition of the enzyme. The concentrations are set above the Km for each substrate to ensure the reaction velocity is primarily dependent on enzyme concentration and inhibitor presence.
-
-
Prepare Test Compound Dilutions: Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO to create a concentration range (e.g., 10 mM to 1 µM). Then, perform an intermediate dilution of these stocks into Assay Buffer. The final concentration of DMSO in the assay well should not exceed 1% to avoid solvent effects on enzyme activity.
Assay Workflow
Caption: Step-by-step workflow for the LDH inhibition assay.
Plate Setup and Procedure
-
Plate Layout: Design the plate layout to include triplicates of each condition.
-
Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL of 10 mM NADH. Used for background subtraction.
-
Negative Control (100% Activity): Enzyme + Substrates + DMSO (vehicle).
-
Test Compound Wells: Enzyme + Substrates + Test Compound at various concentrations.
-
Positive Control Wells (Optional): Enzyme + Substrates + Known LDH inhibitor.
-
-
Reagent Addition:
-
Add 100 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate Test Compound dilution (in DMSO) or pure DMSO for the Negative Control wells.
-
Add 20 µL of the diluted hLDH-A working solution to all wells except the Blanks. For Blank wells, add 20 µL of Assay Buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 5 minutes at 25°C. This allows the test compound to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Add 80 µL of the Substrate/Cofactor Mix to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and begin kinetic reading. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
Data Analysis and Interpretation
-
Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min). Most plate reader software can perform this calculation automatically. The rate should be negative, but use its absolute value for calculations.
-
Calculate Percent Inhibition: Use the rates from the control and test wells to calculate the percentage of inhibition for each compound concentration.
% Inhibition = [ (V₀ - Vᵢ) / V₀ ] * 100
Where:
-
V₀ is the average rate of the Negative Control wells (no inhibitor).
-
Vᵢ is the rate in the presence of the inhibitor.
-
-
Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Sample Data Presentation
| Compound Conc. [µM] | Log [Compound] | Avg. Rate (ΔA/min) | Std. Dev. | % Inhibition |
| 0 (Control) | N/A | 0.065 | 0.003 | 0.0 |
| 1 | 0 | 0.061 | 0.004 | 6.2 |
| 3 | 0.48 | 0.054 | 0.003 | 16.9 |
| 10 | 1 | 0.038 | 0.002 | 41.5 |
| 30 | 1.48 | 0.019 | 0.002 | 70.8 |
| 100 | 2 | 0.008 | 0.001 | 87.7 |
This table contains illustrative data for demonstration purposes.
Trustworthiness: A Self-Validating System
The integrity of the results from this protocol is ensured by the inclusion of critical controls:
-
Negative Control (Vehicle): Establishes the baseline 100% enzyme activity and confirms that the solvent (DMSO) does not significantly inhibit the enzyme at the concentration used.
-
Blank Control (No Enzyme): Accounts for any non-enzymatic degradation of NADH, ensuring that the measured activity is due to LDH.
-
Positive Control (Known Inhibitor): Validates the assay's ability to detect inhibition and serves as a benchmark for comparing the potency of new test compounds.
References
- 1. Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Methoxy-1-benzofuran-2-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of benzofuran derivatives, including this compound, can be achieved through various methods. Some of the most common approaches include:
-
Perkin Rearrangement: This classic method involves the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. The reaction is typically base-catalyzed and proceeds via ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[1] Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields.[1]
-
Cyclization Reactions: Many synthetic strategies rely on the cyclization of appropriately substituted precursors. For instance, the cyclization of o-(1-alkynyl)anisoles or 2-acyloxy-1-bromomethylarenes can yield benzofuran structures.[2] Transition metal catalysts, such as palladium and copper, are often employed to facilitate these cyclization reactions.[3][4]
-
Sonogashira Coupling followed by Cyclization: A powerful method involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization to form the benzofuran ring.[4][5]
The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Q2: I am experiencing a significantly low yield. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in your starting materials, such as the precursor salicylaldehyde or substituted phenol, can lead to unwanted side reactions and inhibit the desired transformation. Ensure all reactants are of high purity and properly characterized before use.
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to scrutinize include:
-
Temperature: The reaction may require a specific temperature range for optimal performance. Deviations can lead to incomplete reactions or the formation of byproducts.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion, while prolonged reaction times may lead to product degradation or side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[6]
-
Atmosphere: Certain reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.
-
-
Inefficient Cyclization: The key ring-forming step is often a critical point for yield loss. Incomplete cyclization can be due to a weak base, an inefficient catalyst, or steric hindrance from bulky substituents.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions in benzofuran synthesis can include polymerization, oxidation of sensitive functional groups, or alternative cyclization pathways.[7]
-
Product Degradation: The target molecule, this compound, may be unstable under the reaction or work-up conditions. For example, harsh acidic or basic conditions during extraction and purification could lead to decomposition.
-
Purification Losses: Significant loss of product can occur during the purification process, especially if the product has similar properties to byproducts. Optimizing the purification method (e.g., column chromatography, recrystallization) is essential.[8][9]
Q3: My reaction seems to stall and does not go to completion. What troubleshooting steps should I take?
A3: An incomplete reaction is a common hurdle. Here's a systematic approach to troubleshoot this issue:
-
Verify Reagent Stoichiometry and Quality: Double-check the calculations for all reagents. Ensure that the limiting reagent is appropriate for the reaction. It is also advisable to re-verify the purity and activity of key reagents, such as catalysts and bases.
-
Increase Catalyst Loading: If a catalyst is used, it may be deactivated over time. A modest increase in the catalyst loading might be necessary to drive the reaction to completion.
-
Optimize Reaction Temperature and Time: Gradually increase the reaction temperature in small increments, while carefully monitoring for byproduct formation via TLC. Similarly, extending the reaction time could allow for complete conversion.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Sometimes, switching to a different solvent with a higher boiling point or different polarity can improve the outcome.
-
Check for Inhibitors: Trace impurities in the starting materials or solvent can act as inhibitors. Purifying the starting materials and using freshly distilled, high-purity solvents can mitigate this issue.
Troubleshooting Guide: Specific Issues
Issue 1: Formation of a complex mixture of byproducts observed by TLC/NMR.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Benzofuran syntheses can be prone to side reactions, especially under harsh conditions. For example, polymerization of starting materials or intermediates can occur.[7] | Carefully control the reaction temperature. Consider using a milder base or a more selective catalyst. Protecting groups for sensitive functionalities might be necessary. |
| Oxidation | Phenolic starting materials or the benzofuran product itself can be susceptible to oxidation, especially if the reaction is run in the presence of air. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent prior to use. |
| Incorrect Reagent Addition | The order and rate of reagent addition can be critical. For example, slow addition of a reactive intermediate may be necessary to prevent dimerization or polymerization. | Follow the established protocol for reagent addition carefully. Consider using a syringe pump for slow and controlled addition of critical reagents. |
Issue 2: Difficulty in purifying the final product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Byproducts | If the byproducts have a similar polarity to the desired this compound, separation by column chromatography can be challenging. | Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture may improve separation.[6] Consider derivatizing the carboxylic acid to an ester, which may have a different polarity and be easier to purify. The ester can then be hydrolyzed back to the acid.[6] |
| Product Insolubility/Crystallinity | The product may be poorly soluble in common organic solvents, making purification by chromatography difficult. Conversely, it might be difficult to induce crystallization. | For poorly soluble compounds, try a wider range of solvents or solvent mixtures for chromatography. For crystallization, explore different solvent systems (e.g., solvent/anti-solvent pairs) and techniques like slow evaporation or cooling. |
| Residual Catalyst | If a metal catalyst is used, it may co-elute with the product. | Pass the crude product through a plug of silica gel or a specialized scavenger resin to remove the metal catalyst before final purification. |
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis
This protocol is adapted from a method known to produce high yields with reduced reaction times.[1]
Step 1: Synthesis of 3-Bromocoumarin (Precursor)
-
To a solution of the corresponding coumarin in acetonitrile, add N-bromosuccinimide (NBS).
-
Subject the mixture to microwave irradiation (e.g., 250W) at a controlled temperature (e.g., 80 °C) for a short duration (e.g., 5 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 3-bromocoumarin by column chromatography or recrystallization.
Step 2: Perkin Rearrangement to this compound
-
Dissolve the purified 3-bromocoumarin in a suitable alcoholic solvent (e.g., ethanol or methanol).
-
Add a solution of a base, such as sodium hydroxide.
-
Subject the mixture to microwave irradiation for a short period (e.g., 5-10 minutes) at a specified temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yield issues.
General Reaction Scheme: Perkin Rearrangement
Caption: The general mechanism of the Perkin rearrangement.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimization of Reaction Conditions for Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The benzofuran scaffold is a vital heterocyclic motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The demand for novel benzofuran derivatives necessitates robust and efficient synthetic methodologies.[1][2] This resource is structured to address specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: The synthesis of the benzofuran ring system primarily involves the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through either intramolecular or intermolecular cyclization reactions.[4][5] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final benzofuran product.[1] Key strategies include:
-
Palladium-Catalyzed Reactions: These are highly versatile and widely used methods. A common approach is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][4][6] Heck-type reactions are also employed.[1]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally friendly alternative to palladium, copper catalysts are effective for certain cyclization reactions.[4][7] These can be utilized in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[1][7]
-
Reactions from Salicylaldehydes: A classic method involves the reaction of salicylaldehydes with compounds such as α-haloketones or ethyl chloroacetate.[2][4]
-
Metal-Free Cyclizations: Reagents like hypervalent iodine can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes to form 2-arylbenzofurans, providing a valuable metal-free alternative.[4][8]
Q2: How do the electronic properties of the substrates affect the reaction outcomes in benzofuran synthesis?
A2: The electronic nature of the substituents on your aromatic precursors significantly impacts reaction efficiency and yield. For instance, in copper-catalyzed syntheses starting from salicylaldehydes, electron-donating groups on the salicylaldehyde tend to result in higher yields of the target benzofuran.[7] Conversely, the specific electronic properties of your iodophenol and alkyne in palladium-catalyzed reactions can be critical; an unfavorable electronic match may lead to low yields or reaction failure.[4] Careful consideration of the electronic compatibility of your chosen substrates with the reaction conditions is crucial for success.
Troubleshooting Guide
This section addresses specific issues that may arise during your benzofuran synthesis experiments.
Problem 1: Low or No Yield in a Larock-type Benzofuran Synthesis
Scenario: You are attempting a Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne using NaHCO₃ as the base in DMF at 110°C, but are observing very low yields (<5%).[4]
-
Potential Cause 1: Water Formation and Catalyst Deactivation.
-
Explanation: Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (e.g., 110°C) to produce water. This in-situ generated water can interfere with the palladium catalytic cycle, leading to catalyst deactivation and a significant drop in yield.[4]
-
Solution: Switch to a non-decomposable base. Consider using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), which are more stable at elevated temperatures and less likely to introduce water into the reaction mixture.
-
-
Potential Cause 2: Inefficient Palladium Catalyst.
-
Explanation: The chosen palladium source may not be robust enough for the specific substrates or reaction conditions.
-
Solution: Screen different palladium catalysts. A more robust palladium source like Pd(PPh₃)₄ can sometimes be more efficient.[4] Additionally, adding a co-catalyst like copper(I) iodide (CuI) can facilitate the Sonogashira coupling part of the reaction, often leading to improved results.[1][4][6]
-
-
Potential Cause 3: Unfavorable Electronic Properties of Substrates.
-
Explanation: The electronic characteristics of your specific o-iodophenol and alkyne may not be well-suited for the chosen reaction conditions. The success of these reactions can be highly sensitive to these electronic factors.[4]
-
Solution: If possible, modify the substrates with different electron-donating or electron-withdrawing groups to improve their reactivity. Alternatively, it may be necessary to re-evaluate the entire synthetic route and choose a different method that is more tolerant of your substrate's electronic properties.
-
Problem 2: Formation of Uncyclized Sonogashira Product
Scenario: You are performing a palladium-catalyzed synthesis from an o-iodophenol and a terminal alkyne, and while the initial C-C bond formation (Sonogashira coupling) is successful, you are isolating a significant amount of the uncyclized alkyne intermediate instead of the desired benzofuran.
-
Potential Cause: Suboptimal Conditions for Intramolecular Cyclization.
-
Explanation: The reaction conditions (temperature, solvent, or base) may be suitable for the initial Sonogashira coupling but are not energetic enough to promote the subsequent intramolecular C-O bond formation to close the furan ring.[4]
-
Solution 1: Increase Reaction Temperature. After the initial coupling has occurred (as monitored by TLC), consider increasing the reaction temperature. This can provide the necessary activation energy for the cyclization step to proceed.[4]
-
Solution 2: Solvent Screening. The choice of solvent can be critical. Ensure the solvent is suitable for higher temperatures if needed. Aprotic polar solvents like DMF or DMSO can often facilitate the cyclization step.
-
Solution 3: Controlled Addition of Water. In some mechanisms, the presence of a controlled amount of water has been shown to be beneficial for the hydrolysis of the vinylpalladium intermediate, which leads to the final product.[4] Careful, controlled addition of water could be explored to promote cyclization.
-
Experimental Protocols & Data
Optimized Conditions for Palladium-Catalyzed Benzofuran Synthesis
The following table summarizes optimized conditions for the palladium-catalyzed synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-iodophenol, terminal alkyne | (PPh₃)PdCl₂ (0.02 mmol), CuI (0.04 mmol) | Triethylamine | Triethylamine | Reflux | Varies (monitor by TLC) | Good to Excellent |
| 2-iodophenol, phenylacetylene | Palladium catalyst (2.5 mol%), CuI (5 mol%) | Acetonitrile | Triethylamine | 70-90 | 2-20 | Good to Excellent |
Data adapted from studies on palladium-catalyzed benzofuran synthesis.[1][4]
General Protocol for Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]furan
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[1][4]
-
To a sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)PdCl₂, 2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).
-
Seal the tube and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.
-
Allow the reaction to stir for the required time (typically 2-20 hours) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan.[4][9]
Visualizations
General Experimental Workflow for Benzofuran Synthesis
Caption: General experimental workflow for benzofuran synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methoxy-1-benzofuran-2-carboxylic acid by Column Chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 3-Methoxy-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this and structurally related compounds. Our goal is to equip you with the expertise to navigate the nuances of column chromatography for acidic benzofuran derivatives, ensuring high purity and yield.
Introduction: The Challenge of Purifying Acidic Heterocycles
This compound is a polar, acidic molecule. These characteristics present specific challenges during purification by normal-phase column chromatography on silica gel, the most common and accessible purification technique in synthetic chemistry labs. The primary obstacle is the interaction between the acidic carboxylic acid group and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This can lead to a host of problems, including poor separation, significant peak tailing, and in some cases, irreversible adsorption or degradation of the target compound.[1][2][3] This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: The choice of stationary phase depends on the polarity of the impurities you are trying to remove.
-
Silica Gel (Normal Phase): This is the most common choice and is effective for separating compounds with a range of polarities.[4][5] However, due to the acidic nature of this compound, standard silica gel can cause peak tailing.[1][2] To mitigate this, you can:
-
Acidify the mobile phase: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can suppress the ionization of both the carboxylic acid and the surface silanol groups, leading to sharper peaks.[2]
-
Use deactivated silica gel: Commercially available deactivated silica or in-house preparation by treating silica with a reagent like triethylamine can reduce the acidity of the stationary phase.[6]
-
-
Reversed-Phase Silica (e.g., C18): This is an excellent alternative, especially for highly polar compounds or when normal phase chromatography fails to provide adequate separation.[7][8][9] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8] For acidic compounds, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for achieving good peak shape by ensuring the carboxylic acid is in its protonated, less polar form.[7]
-
Alumina: Neutral or acidic alumina can be a good alternative to silica gel, especially if the compound is sensitive to the acidity of silica.[10]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The selection of the mobile phase is critical for achieving good separation. The process should always start with Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.
-
For Normal Phase (Silica Gel):
-
Start with a binary solvent system, typically a non-polar solvent and a more polar solvent. Common choices include:
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. This generally translates well to column chromatography.[10]
-
As mentioned in A1, if you observe streaking or tailing on the TLC plate, add a small amount of acetic or formic acid to the developing solvent.
-
-
For Reversed-Phase (C18):
-
Common mobile phases are mixtures of water and an organic solvent like acetonitrile or methanol.[7][11]
-
The ratio is adjusted to achieve the desired retention. A higher percentage of the organic solvent will decrease the retention time of your compound.
-
It is highly recommended to add an acidic modifier like 0.1% TFA or formic acid to both the water and the organic solvent to ensure consistent pH and good peak shape.[7]
-
Q3: My compound is streaking badly on the TLC plate. What does this mean for my column?
A3: Streaking on a TLC plate is a strong indicator that you will have significant peak tailing and poor separation on your column. This is typically due to the strong interaction between your acidic compound and the silica gel. To resolve this, add 0.5-1% acetic or formic acid to your TLC developing solvent. If the streaking is resolved and you see a well-defined spot, use the same acidified solvent system for your column.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing/Broadening | 1. Strong interaction between the acidic analyte and the silica stationary phase.[1][2][3] 2. Column overload (too much sample loaded).[12] 3. Poor column packing. | 1. Add 0.1-1% acetic or formic acid to your eluent. This protonates the silanol groups on the silica and your carboxylic acid, reducing the strong ionic interactions.[2] 2. Switch to a reversed-phase (C18) column with an acidified mobile phase (e.g., water/acetonitrile with 0.1% TFA).[7] 3. Reduce the amount of sample loaded onto the column. 4. Ensure your column is packed uniformly without any cracks or channels. |
| Compound Stuck on the Column/No Elution | 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the stationary phase. 3. The compound may have decomposed on the silica gel.[6][10] | 1. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. 2. If the compound is still not eluting with a very polar solvent (e.g., 100% ethyl acetate or even methanol), it may be irreversibly adsorbed or has decomposed. 3. Test the stability of your compound on a small amount of silica gel in a vial with your chosen eluent before running a large-scale column. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or a reversed-phase column.[6][10] |
| Poor Separation of Compound from Impurities | 1. The chosen mobile phase has the wrong selectivity. 2. The column was run too quickly (in flash chromatography). 3. The column was overloaded. | 1. Perform a thorough screening of different solvent systems using TLC. Try solvents with different properties (e.g., substitute ethyl acetate with acetone or dichloromethane). 2. For flash chromatography, ensure the pressure is not too high, allowing for proper equilibration between the stationary and mobile phases. 3. Use a larger column or load less sample. A general rule of thumb is to use a silica gel to crude sample ratio of at least 30:1 (w/w). |
| Compound is Insoluble in the Loading Solvent | 1. The compound has low solubility in the initial, non-polar mobile phase. | 1. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane, acetone, or ethyl acetate).[13] 2. Adsorb this solution onto a small amount of silica gel (dry loading). To do this, add silica gel to the solution of your compound, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of your packed column. This technique prevents band broadening caused by using a strong solvent for direct loading. |
Experimental Protocols
Protocol 1: Normal Phase Flash Column Chromatography
This protocol assumes a starting point where TLC analysis (e.g., in 7:3 Hexane:Ethyl Acetate with 1% acetic acid) shows good separation with an Rf of ~0.3 for the target compound.
1. Column Packing (Wet Slurry Method):
- Select a glass column of appropriate size.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approx. 0.5 cm).
- In a separate beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane).
- Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the packed silica gel.
- Drain the solvent until it is just level with the top of the sand.
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
- Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
3. Elution:
- Carefully add your starting eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% Acetic Acid).
- Apply gentle pressure (using a pump or house air) to start the flow.
- Collect fractions and monitor the elution by TLC.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
4. Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure. The added acetic acid should also be removed during this process.
Protocol 2: Reversed-Phase C18 Column Chromatography
1. Column Equilibration:
- Attach a pre-packed C18 column to your flash chromatography system.
- Flush the column with 100% of the strong solvent (e.g., acetonitrile with 0.1% TFA) for 5-10 column volumes.
- Equilibrate the column with your starting mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% TFA) for 5-10 column volumes.
2. Sample Loading:
- Dissolve your crude product in a minimal amount of the mobile phase or a solvent like DMSO.
- Inject the sample onto the column.
3. Elution and Fraction Collection:
- Begin elution with the starting mobile phase.
- Run a gradient, for example, from 10% to 100% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 20-30 column volumes.
- Monitor the elution using a UV detector.
4. Product Isolation:
- Combine the fractions containing your pure product.
- Remove the acetonitrile under reduced pressure.
- The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Visualization of the Purification Workflow
Caption: Workflow for selecting and performing column chromatography.
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Acidic compound / Si column tailing - Chromatography Forum [chromforum.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Benzofuran-2-carboxylic acid | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Recrystallization of 3-Methoxy-1-benzofuran-2-carboxylic acid
Welcome to the technical support center for the purification of 3-Methoxy-1-benzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during recrystallization, ensuring you can achieve the desired purity and crystal form for your downstream applications.
Introduction: The Science of Purifying this compound
This compound is a key intermediate in the synthesis of various bioactive molecules. Its purification via recrystallization is a critical step to ensure the removal of impurities that can affect biological activity, physicochemical properties, and overall product quality. The principle of recrystallization hinges on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving the impurities dissolved in the mother liquor.
This guide will provide you with the foundational knowledge and practical troubleshooting strategies to master the recrystallization of this important benzofuran derivative.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A1: Understanding the physicochemical properties of this compound is fundamental to designing a successful recrystallization protocol. Key properties include:
-
Molecular Formula: C₁₀H₈O₄[1]
-
Molecular Weight: 192.17 g/mol [1]
-
Structure: The molecule possesses a carboxylic acid group, a methoxy group, and a benzofuran core. The carboxylic acid moiety allows for hydrogen bonding and imparts acidic character, influencing its solubility in polar and protic solvents. The aromatic benzofuran ring contributes to its planarity and potential for π-π stacking interactions in the crystal lattice.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The "like dissolves like" principle is a good starting point. Given the presence of a polar carboxylic acid group, polar solvents are generally suitable. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
Based on recrystallization data for structurally similar benzofuran derivatives, promising solvent systems include:
-
Alcohols (Methanol, Ethanol): These are often effective for carboxylic acids. For related compounds, recrystallization from ethanol has been reported[4].
-
Mixed Solvent Systems:
-
Methanol-Acetone: This combination has been successfully used for other benzofuran derivatives.
-
Aqueous Methanol or Ethanol: The addition of water as an anti-solvent can be highly effective in inducing crystallization.
-
Petroleum Ether-Ethyl Acetate: This system offers a polarity gradient that can be fine-tuned for optimal crystal growth.
-
Chloroform-Hexane: A polar/non-polar mixture that can be effective for compounds with intermediate polarity.
-
A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents to identify a suitable candidate or a promising pair for a mixed solvent system.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (Formation of an oily liquid instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point. | - Add more solvent to decrease the saturation point and allow the solution to cool more slowly. - Switch to a lower-boiling point solvent. - Try a mixed solvent system where the compound is less soluble. |
| No Crystal Formation | - Too much solvent was used. - The solution is supersaturated, but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Crystals Form Too Quickly | The solution is too concentrated, or the cooling is too rapid. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature. |
| Low Recovery of Pure Compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent for washing. - For hot filtration, ensure the funnel and receiving flask are pre-heated, and use a slight excess of solvent to prevent premature crystallization. |
| Colored Impurities in Crystals | The impurities are not effectively removed by a single recrystallization. | - Consider a pre-treatment of the hot solution with activated charcoal to adsorb colored impurities before hot filtration. Use charcoal sparingly to avoid adsorbing the product. |
Visualizing Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A troubleshooting guide for when the compound forms an oil instead of crystals.
References
Technical Support Center: Identification and Troubleshooting of Side Products in 3-Methoxy-1-benzofuran-2-carboxylic acid Synthesis
For immediate release
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid. This valuable heterocyclic compound is a key building block in the development of various pharmacological agents.[1] However, its synthesis can be accompanied by the formation of closely related impurities that complicate purification and impact yield.
As Senior Application Scientists, we have compiled this technical guide based on established literature and extensive field experience to help you anticipate, identify, and mitigate the formation of common side products. This document provides a series of frequently asked questions (FAQs), a detailed troubleshooting guide, and validated protocols for analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound, and what is the core mechanism?
A common and historically significant route to the benzofuran-2-carboxylic acid core is the Perkin Rearrangement , first reported in 1870.[2] This reaction involves the ring contraction of a 3-halocoumarin precursor in the presence of a strong base, such as sodium or potassium hydroxide.[2][3][4]
The mechanism proceeds in two key stages:
-
Base-Catalyzed Ring Fission: The hydroxide ion attacks the carbonyl of the lactone in the 3-halocoumarin, leading to the opening of the six-membered ring. This forms an intermediate dianion of a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[3]
-
Intramolecular Cyclization: The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered benzofuran ring to yield the target carboxylic acid (as its salt).[3] Subsequent acidification provides the final product.
This method is robust and can be significantly expedited using microwave-assisted conditions, reducing reaction times from hours to minutes.[3]
Q2: What are the most common side products I should anticipate in this synthesis?
Based on the reaction mechanism and typical conditions, you should be vigilant for the following impurities:
-
3-Hydroxy-1-benzofuran-2-carboxylic acid: This results from the demethylation of the methoxy group. It is particularly common if the reaction is run under harsh acidic conditions during workup or at excessively high temperatures.
-
Unreacted Starting Material (e.g., 3-Halo-methoxycoumarin): Incomplete reaction is a common issue. If the base is not strong enough, the temperature is too low, or the reaction time is insufficient, a significant amount of starting material will remain.[3]
-
Ring-Opened Intermediate: The (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate may persist if the final ring-closing step is slow or incomplete.
-
Decarboxylated Product (3-Methoxy-1-benzofuran): While less common under standard Perkin conditions, the 2-carboxylic acid group can be labile at very high temperatures, leading to the loss of CO2.
-
Products of Over-halogenation: If the synthesis of the 3-halocoumarin starting material is not clean, di-halogenated or other regioisomeric halogenated coumarins may be present and lead to corresponding side products in the final mixture.[5]
Q3: My reaction appears to have stalled, with TLC analysis showing significant starting material even after extended reaction times. What are the likely causes?
An incomplete reaction is typically traced back to one of several factors:
-
Insufficient Base: The ring-opening step is base-catalyzed and requires at least a stoichiometric amount of a strong base like NaOH or KOH. Ensure the base is fresh and anhydrous if required by the specific protocol.
-
Low Temperature: The traditional Perkin rearrangement requires reflux temperatures to proceed efficiently.[3] If using conventional heating, ensure the reaction mixture is reaching the appropriate temperature for the solvent used (e.g., refluxing ethanol).
-
Poor Solubility: If the starting coumarin is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient. Ensure adequate solvent volume and vigorous stirring.
-
Deactivated Halide: While bromine is most common, the reactivity of the halide at the 3-position is critical. Ensure the precursor was synthesized correctly.
Q4: I've observed a product with a mass corresponding to the loss of a methyl group (M-14 amu). What is this impurity?
This is the classic signature of demethylation . The side product is almost certainly 3-Hydroxy-1-benzofuran-2-carboxylic acid. The methoxy group, an ether, can be cleaved by strong acids (used during workup) or Lewis acids. Boron tribromide is a reagent known to promote such deprotection-cyclization reactions, highlighting the lability of methoxy groups in this context.[6] This impurity will be more polar than your target compound.
Q5: My final product is difficult to purify. What chromatographic techniques are recommended?
Purification of benzofuran carboxylic acids can be challenging due to their acidity and potential for smearing on silica gel.
-
Acidified Mobile Phase: To suppress the deprotonation of the carboxylic acid and reduce tailing on silica gel, it is highly recommended to add a small amount of a volatile acid, like acetic acid or formic acid (~0.1-1%), to the eluent system.[7]
-
Solvent Systems: A common starting point is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[8][9] For these specific compounds, a chloroform/methanol system is also frequently reported.[5]
-
Reverse-Phase HPLC: For analytical and small-scale preparative work, reverse-phase HPLC (e.g., on a C18 column) using a mobile phase of acetonitrile and water with an acid modifier (formic or phosphoric acid) can provide excellent separation.[10]
Section 2: Key Reaction and Workflow Visualizations
To better illustrate the chemical processes and the analytical workflow, we have designed the following diagrams.
Diagram 1: The Perkin Rearrangement for Benzofuran Synthesis
This diagram outlines the primary reaction pathway from a 3-halocoumarin to the desired benzofuran-2-carboxylic acid.
Caption: The Perkin rearrangement pathway.[3]
Diagram 2: Formation Pathways of Common Side Products
Understanding where side reactions diverge from the main pathway is crucial for troubleshooting.
Caption: Key pathways leading to common impurities.
Diagram 3: Experimental Workflow for Synthesis and Analysis
A systematic workflow ensures reproducibility and accurate identification of all components in the reaction mixture.
Caption: A systematic workflow for synthesis and analysis.
Section 3: Troubleshooting Guide for Side Product Formation
This table provides a quick reference for identifying and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Side Product / Cause | Proposed Solution & Rationale | Analytical Signature (TLC, MS, ¹H NMR) |
| Primary spot on TLC is more polar than expected. | 3-Hydroxy-1-benzofuran-2-carboxylic acid (Demethylation) | Use milder acidification during workup (e.g., cool to 0°C before adding dilute HCl). Avoid excessive heating. The methoxy ether is sensitive to strong acid and heat. | TLC: Lower Rf value. MS: M-14 peak relative to the expected product. ¹H NMR: Absence of the methoxy singlet (~3.9 ppm), appearance of a broad singlet for the phenolic -OH. |
| Multiple spots on TLC, including one matching the starting material. | Incomplete Reaction | Increase reaction time or temperature moderately. For microwave synthesis, a slight increase in power can help.[3] Ensure efficient stirring to overcome solubility issues. | TLC: Spot corresponding to the starting coumarin. MS: Presence of the molecular ion for the starting material. ¹H NMR: Signals for the starting material will be present alongside product signals. |
| A nonpolar spot is observed on TLC; gas evolution noted at high temperatures. | 3-Methoxy-1-benzofuran (Decarboxylation) | Avoid overheating the reaction mixture or during solvent evaporation under vacuum. The carboxylic acid is the most thermally labile group. | TLC: Higher Rf value (less polar). MS: M-44 peak (loss of CO₂). ¹H NMR: Absence of the carboxylic acid proton signal (typically >10 ppm). |
| Smearing or tailing of the main spot on the TLC plate. | Carboxylic acid interacting with silica gel. | Spot the TLC plate with a sample co-spotted with a drop of acetic acid, or develop the plate in a chamber containing a few drops of acetic or formic acid in the eluent.[7] This protonates the carboxylate, making it less polar and reducing interaction with the stationary phase. | TLC: Tailing spot becomes sharper and may have a slightly higher Rf value. |
| Complex mixture of products with unexpected mass peaks. | Impure starting materials. | Purify the 3-halocoumarin precursor by recrystallization or column chromatography before starting the Perkin rearrangement. Impurities will carry through and react, creating a complex mixture that is difficult to separate. | MS: Peaks that do not correspond to the expected product or any of the common side products. |
Section 4: Protocols for Identification and Characterization
Protocol 4.1: Reaction Monitoring using Thin-Layer Chromatography (TLC)
Objective: To monitor the consumption of starting material and the formation of the product.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting eluent is 30-50% Ethyl Acetate in Hexane, with 1% Acetic Acid added to the mixture.
-
Spotting: On a single plate, spot the starting material (a solution in a volatile solvent), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize under UV light (254 nm). The benzofuran core is highly UV-active. The product, being a carboxylic acid, should have a lower Rf than the starting coumarin.
Protocol 4.2: Isolation of Side Products using Column Chromatography
Objective: To separate the desired product from impurities for characterization.[11]
-
Column Packing: Use silica gel (60-120 or 230-400 mesh). Pack the column using a slurry method with your initial, low-polarity eluent (e.g., 10% Ethyl Acetate/Hexane + 1% Acetic Acid).
-
Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze each by TLC to identify which fractions contain the pure product and which contain impurities.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4.3: Structural Characterization using NMR and MS
Objective: To confirm the structure of the desired product and identify unknown side products.[12][13][14]
-
Sample Preparation: Prepare samples of the purified product and isolated impurities in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry (MS):
-
Acquire an ESI-MS spectrum. Look for the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode.
-
The expected molecular weight for this compound (C₁₀H₈O₄) is 192.17 g/mol .
-
-
¹H NMR Spectroscopy:
-
Desired Product: Expect signals for the aromatic protons on the benzofuran ring (typically 7.0-7.8 ppm), a sharp singlet for the methoxy group (-OCH₃) around 3.9-4.1 ppm, and a very broad singlet for the carboxylic acid proton (-COOH) downfield (>10 ppm, may be exchanged with D₂O).
-
Demethylated Side Product: The methoxy singlet will be absent. A new broad singlet for a phenolic -OH will appear.
-
Decarboxylated Side Product: The carboxylic acid proton signal will be absent. A new signal for the proton at the 2-position of the benzofuran ring will appear.
-
-
¹³C NMR Spectroscopy:
-
Confirm the number of unique carbons. Look for the characteristic carbonyl carbon of the carboxylic acid (~160-170 ppm) and the methoxy carbon (~55-60 ppm).
-
By employing this systematic approach, researchers can effectively identify, manage, and minimize side product formation, leading to higher yields and purity of this compound.
Section 5: References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: --INVALID-LINK--
-
Kurti, L., & Czako, B. (2005). Perkin Rearrangement. In Strategic Applications of Named Reactions in Organic Synthesis (pp. 302). Elsevier. Available from: --INVALID-LINK--
-
Wikipedia contributors. (2024). Perkin rearrangement. Wikipedia, The Free Encyclopedia. Available from: --INVALID-LINK--
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors. Molecules, 27(19), 6649. (2022). MDPI. Available from: --INVALID-LINK--
-
S. G. D’Alcontres, G., & G. Gattuso. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2872. Available from: --INVALID-LINK--
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: --INVALID-LINK--
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available from: --INVALID-LINK--
-
Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2017). ResearchGate. Available from: --INVALID-LINK--
-
Kuran, B., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4754. Available from: --INVALID-LINK--
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2015). Molecules. Available from: --INVALID-LINK--
-
Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. Available from: --INVALID-LINK--
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. Available from: --INVALID-LINK--
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. Available from: --INVALID-LINK--
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: --INVALID-LINK--
-
Column Chromatography. Magritek. Available from: --INVALID-LINK--
-
Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(4), 285-290. Available from: --INVALID-LINK--
-
Krawiecka, M., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 68(6), 1055-1062. Available from: --INVALID-LINK--
-
Process for preparing benzofuran derivatives. Google Patents. Available from: --INVALID-LINK--
-
Bhaskar, G., & Yadav, G. (2017). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 56B(7), 768-774. Available from: --INVALID-LINK--
-
Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--
-
Technical Support Center: Purification of 2-(2-thienyl)benzofuran and its Derivatives. Benchchem. Available from: --INVALID-LINK--
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(1), 163. (2018). MDPI. Available from: --INVALID-LINK--
-
Column chromatography of carboxylic acids? Reddit. Available from: --INVALID-LINK--
References
- 1. scienceopen.com [scienceopen.com]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. reddit.com [reddit.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. magritek.com [magritek.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of 3-Methoxy-1-benzofuran-2-carboxylic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in stability studies of 3-Methoxy-1-benzofuran-2-carboxylic acid. It offers a blend of foundational principles, practical troubleshooting, and detailed experimental protocols to ensure the integrity and robustness of your stability assessments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Given its chemical structure, the primary potential degradation pathways include:
-
Hydrolysis: The methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 3-hydroxy-1-benzofuran-2-carboxylic acid.
-
Oxidation: The benzofuran ring system can be susceptible to oxidative degradation.
-
Photodegradation: Benzofuran derivatives can undergo photolytic reactions, such as dimerization or oxidation, upon exposure to light.[1][2]
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group is a potential thermal degradation route.
Q2: Which solvents are recommended for initial stability studies?
A2: A range of solvents should be investigated to understand the impact of polarity and proticity on stability. We recommend starting with:
-
Aqueous Buffers: At various pH levels (e.g., pH 2, 7, and 9) to assess hydrolytic stability.
-
Protic Solvents: Such as methanol or ethanol. The solubility of carboxylic acids can be higher in alcoholic solvents.[3]
-
Aprotic Solvents: Such as acetonitrile or dimethylformamide (DMF).
-
Non-polar Solvents: To understand stability in hydrophobic environments, though solubility may be limited.[4]
Q3: What are the standard ICH guidelines I should follow for forced degradation studies?
A3: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. Key documents to consult are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[5][6]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[7]
-
These guidelines recommend stress testing to identify likely degradation products and to establish the intrinsic stability of the molecule.[8][9]
Q4: How do I develop a stability-indicating analytical method?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection is the most common technique.[10][11] The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during stability studies.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new, unidentified peaks in the chromatogram of a stressed sample.
-
Possible Causes & Solutions:
-
Degradation Products: The new peaks are likely degradation products. Use a photodiode array (PDA) detector to compare UV spectra. If the spectra are different from the parent compound, they are likely degradants. Couple the HPLC to a mass spectrometer (LC-MS) for structural elucidation.[12]
-
Solvent-Related Impurities: The solvent may contain impurities or react with the compound. Run a blank gradient of the solvent to check for extraneous peaks.
-
Contamination: The sample or HPLC system may be contaminated. Clean the system thoroughly and prepare fresh samples and mobile phases.
-
Issue 2: Poor Mass Balance
-
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are therefore not detected by a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Precipitation: The compound or its degradants may have precipitated out of solution. Visually inspect the sample vials and consider using a different solvent system.
-
Adsorption: The compound or its degradants may be adsorbing to the sample vial or HPLC column. Use silanized vials and evaluate different column chemistries.
-
Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.
-
Issue 3: Inconsistent Degradation Rates
-
Symptom: High variability in the percentage of degradation under identical stress conditions.
-
Possible Causes & Solutions:
-
Inconsistent Stress Conditions: Ensure that temperature, humidity, and light intensity are precisely controlled and monitored during the stress studies.
-
Sample Preparation Variability: Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps.
-
Solvent Evaporation: Ensure sample vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and affect results.
-
Section 3: Experimental Protocols
This section provides detailed step-by-step protocols for conducting stability studies.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[10]
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
- Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
- Photostability: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
3. Sample Analysis:
- At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
This protocol outlines the steps to develop a robust analytical method for your stability studies.
1. Initial HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to separate the parent compound from its degradation products.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (determined by UV scan) and MS detection (ESI source in both positive and negative ion modes).[10]
2. Method Optimization:
- Adjust the gradient slope, mobile phase composition, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
- Ensure the peak shapes are symmetrical.
3. Method Validation:
- Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Study
Caption: Workflow for a comprehensive stability study.
Diagram 3: Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Troubleshooting logic for unexpected HPLC peaks.
Section 5: Data Presentation
Table 1: Example Stability Data Summary
| Stress Condition | Duration | % Degradation | Major Degradation Product(s) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 24 h | 15.2 | 3-Hydroxy-1-benzofuran-2-carboxylic acid | 98.5 |
| 0.1 N NaOH, RT | 2 h | 8.7 | 3-Hydroxy-1-benzofuran-2-carboxylic acid | 99.1 |
| 3% H₂O₂, RT | 24 h | 22.5 | Oxidized Product 1, Oxidized Product 2 | 97.8 |
| Heat, 105°C | 48 h | 5.1 | Minor unidentified peaks | 99.5 |
| Photostability | ICH Q1B | 12.8 | Photodegradant 1 | 98.9 |
Note: This is example data and should be generated through experimentation.
References
- 1. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical dimerization of benzofuran derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Video: Physical Properties of Carboxylic Acids [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 3-Methoxy-1-benzofuran-2-carboxylic acid during synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid. Our goal is to provide field-proven insights and actionable protocols to mitigate product decomposition, a common challenge in the synthesis of this and structurally related compounds. The information herein is structured to address specific issues encountered during experimental workflows.
Troubleshooting Guide: Real-Time Synthesis Issues
This section addresses immediate problems that may arise during the synthesis, particularly in the final ester hydrolysis and product isolation stages.
Question: My final product yield is significantly lower than expected, and TLC analysis shows significant baseline streaking or the appearance of a new, less polar spot after work-up. What is the likely cause?
Answer: This is a classic symptom of product decomposition, primarily through thermal or acid-catalyzed decarboxylation. The this compound scaffold is susceptible to losing CO₂, especially at elevated temperatures in either acidic or basic conditions, to form 3-methoxy-1-benzofuran. This byproduct is significantly less polar and will appear with a higher Rf value on a TLC plate. The baseline streaking indicates the formation of polar, insoluble degradation byproducts or incomplete precipitation.
Causality: The electron-donating nature of the benzofuran ring system can stabilize the cationic intermediate formed during the loss of CO₂, making decarboxylation a favorable decomposition pathway under energetic conditions.[1]
Question: During the saponification of the corresponding methyl or ethyl ester using NaOH/KOH, my reaction mixture turns dark brown or black, especially upon heating. Is this indicative of a problem?
Answer: Yes, a significant color change to dark brown or black is a strong indicator of decomposition. While slight color changes can be normal, intense darkening suggests that the reaction conditions are too harsh. High concentrations of strong bases (NaOH, KOH) combined with prolonged heating can promote not only decarboxylation but also potential ring-opening or cleavage of the 3-methoxy ether linkage.
Recommended Action:
-
Lower the Temperature: Saponification can often be achieved at room temperature or with gentle warming (30-40°C) over a longer period. Monitor the reaction progress by TLC until the starting ester spot has been completely consumed.
-
Use a Milder Base: Consider using lithium hydroxide (LiOH) in a THF/water mixture. LiOH is often effective at lower temperatures, reducing the risk of thermal degradation.
-
Limit Reaction Time: Do not let the reaction run unnecessarily long after completion. Once TLC indicates full conversion, proceed immediately to the work-up.
Question: What is the safest way to acidify the reaction mixture to precipitate the carboxylic acid product without causing degradation?
Answer: The acidification step is critical. A rapid, localized drop in pH from adding a concentrated strong acid can catalyze decomposition. The key is slow, controlled neutralization.
Protocol: Controlled Acidification
-
Cool the reaction vessel containing the sodium or potassium salt of your product in an ice-water bath (0-5°C). Vigorous stirring is essential.
-
Prepare a chilled, dilute solution of hydrochloric acid (e.g., 1M or 2M HCl).
-
Add the dilute HCl dropwise to your stirring reaction mixture. Monitor the pH of the aqueous phase using pH paper or a calibrated meter.
-
Continue adding acid slowly until the pH is approximately 2-3. The product should precipitate as a fine solid. Adding acid far beyond this point increases the risk of degradation.
-
Once precipitation is complete, do not let the product sit in the acidic solution for an extended period. Proceed with filtration promptly.
Question: I am finding it difficult to purify the final acid using standard silica gel column chromatography. My compound seems to be sticking to the column or decomposing. What are the best practices?
Answer: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds like yours. For this reason, column chromatography of the final acid is often discouraged.
Primary Recommendation: Purification via Recrystallization Recrystallization is the preferred method for purifying the final product. Suitable solvent systems include ethanol/water, acetone/heptane, or ethyl acetate/hexane. This method avoids contact with acidic stationary phases.
Alternative Chromatography Protocol (If Absolutely Necessary):
-
Deactivate the Silica: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (Et₃N) or acetic acid. The choice depends on the nature of the impurities you are trying to remove. For an acidic product, buffering the mobile phase with a small amount of acetic acid can sometimes improve resolution and recovery.
-
Use a Buffered Mobile Phase: Incorporate a small amount of a volatile acid (e.g., 0.5-1% acetic acid) into your eluent system (e.g., ethyl acetate/hexane). This can help suppress the ionization of your carboxylic acid, leading to better peak shape and reduced tailing.[2][3][4]
-
Work Quickly: Do not let the compound sit on the column for an extended time. Pre-pack the column, load the sample, and elute immediately.
Frequently Asked Questions (FAQs)
Question: What are the primary mechanisms of decomposition for this compound?
Answer: There are two principal decomposition pathways to be aware of during synthesis and handling:
-
Decarboxylation: This is the most common pathway, involving the loss of carbon dioxide (CO₂) from the carboxylic acid moiety to yield 3-methoxy-1-benzofuran. This process is significantly accelerated by heat and can be catalyzed by both acidic and basic conditions.[1][5]
-
Ether Hydrolysis (Demethylation): The 3-methoxy group (an enol ether) is susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, or excess AlCl₃ during certain synthetic routes), which would yield the corresponding 3-hydroxy-1-benzofuran-2-carboxylic acid.[6] While less common during a standard ester hydrolysis, it is a known vulnerability of this functional group.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential decomposition pathways for the target compound.
Question: What are the optimal conditions for the saponification step to minimize decomposition?
Answer: The goal is to use the mildest conditions possible that still drive the reaction to completion in a reasonable timeframe. A comparison of common conditions is summarized below.
| Parameter | Harsh Conditions (High Risk) | Optimized Conditions (Recommended) | Rationale |
| Base | 2-5M NaOH or KOH | 1-2M LiOH·H₂O | LiOH is a strong base but has a lower tendency to promote side reactions compared to NaOH/KOH at elevated temperatures. |
| Solvent | Pure Methanol or Ethanol | THF / H₂O (2:1 or 3:1) | THF improves the solubility of the ester and allows the reaction to proceed smoothly at lower temperatures. |
| Temperature | Reflux (65-80°C) | 20-40°C | This is the most critical factor. Avoiding high heat directly minimizes the rate of thermal decarboxylation. |
| Monitoring | Time-based (e.g., "reflux overnight") | TLC-based (until ester is consumed) | Prevents the product from sitting in basic solution for longer than necessary. |
Question: What is the recommended workflow for synthesis and purification to ensure maximum yield and purity?
Answer: The following workflow is designed to mitigate the risks of decomposition at each critical stage.
Caption: Recommended workflow for synthesis and purification.
Question: How should the final, purified this compound be stored?
Answer: To ensure long-term stability, the purified solid should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer (-20°C is preferable).
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent potential oxidative degradation over time.
-
Light: In an amber vial or a container protected from light.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Methoxy-1-benzofuran-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during scale-up. Our recommendations are grounded in established chemical principles and supported by peer-reviewed literature and patent filings.
Overview of a Scalable Synthetic Pathway
The synthesis of this compound on a larger scale requires a robust and efficient chemical route. While several methods exist for constructing the benzofuran core, a particularly effective industrial method proceeds through a benzofuran-2(3H)-one intermediate. This pathway is notable for its use of readily available starting materials and its amenability to process control.
The key intermediate, 3-(α-methoxy)methylenebenzofuran-2(3H)-one, is synthesized in a two-stage, one-pot process from o-hydroxyphenylacetic acid. This intermediate can then be converted to the target carboxylic acid.
Below is a workflow diagram illustrating this scalable synthetic approach.
Technical Support Center: Synthesis of Substituted Benzofuran-2-Carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzofuran-2-carboxylic acids. This class of compounds is a cornerstone in medicinal chemistry and materials science, but its synthesis is often fraught with challenges ranging from poor yields to complex purification.[1][2] This guide is designed to provide practical, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Q1: My intramolecular cyclization to form the benzofuran ring is failing or giving very low yields. What's going wrong?
A1: This is one of the most common hurdles. The cyclization step, typically an intramolecular condensation, is sensitive to several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inappropriate Base or Reaction Conditions: The choice of base is critical. In the popular route starting from a 2-hydroxyaryl ketone and an α-haloester, the reaction involves an initial O-alkylation followed by a base-mediated intramolecular cyclization/dehydration.[3]
-
Weak Base: Using a base that is too weak (e.g., NaHCO₃) may not sufficiently deprotonate the intermediate's α-carbon to initiate the cyclization.
-
Strong Base Issues: A very strong base like sodium hydride (NaH) can work but may lead to side reactions if not handled carefully.[3] A more reliable and commonly successful condition involves using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF.[3][4]
-
Two-Step Approach: If a one-pot reaction fails, consider a two-step approach. First, perform the O-alkylation under milder conditions. Isolate the phenoxyacetate intermediate, and then subject it to stronger basic conditions (e.g., sodium ethoxide in ethanol) to force the cyclization and dehydration.[3]
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on your aromatic ring significantly impacts reactivity.
-
Electron-Donating Groups (EDGs): EDGs on the phenolic ring increase the nucleophilicity of the phenoxide, favoring the initial O-alkylation. However, they can deactivate the carbonyl group, making the subsequent cyclization more difficult.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs on the benzophenone starting material can enhance the electrophilicity of the carbonyl carbon, often leading to better yields in the cyclization step.[3]
-
-
Steric Hindrance: Bulky substituents near the phenolic hydroxyl group or the ketone can sterically impede the intramolecular ring closure. In such cases, higher temperatures or longer reaction times may be necessary, though this increases the risk of side products.
Troubleshooting Workflow: Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
Q2: I'm struggling with the final hydrolysis of my ethyl/methyl benzofuran-2-carboxylate. The reaction is incomplete or my product is decomposing.
A2: Saponification of the ester to the carboxylic acid can be deceptively tricky. The benzofuran core can be sensitive to harsh conditions, and substrate solubility often presents a challenge.
Potential Causes & Solutions:
-
Insolubility: The ester may be poorly soluble in the aqueous alcohol medium, leading to a sluggish, incomplete reaction.
-
Solution: Add a co-solvent like tetrahydrofuran (THF) to the NaOH/ethanol/water mixture. This typically creates a homogeneous solution and dramatically improves the reaction rate.[3]
-
-
Harsh Conditions: Prolonged exposure to strong base at high temperatures can lead to undesired side reactions, including potential decarboxylation or ring opening, especially with certain substitution patterns.
-
Solution: Conduct the hydrolysis at the lowest effective temperature. Start at room temperature or a gentle reflux (60-70°C).[3] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Inefficient Work-up: The product, a sodium carboxylate salt, is water-soluble. Premature extraction with an organic solvent will result in product loss.
-
Solution: After the reaction is complete, remove the organic solvents (EtOH, THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (like ether or ethyl acetate) to remove any unreacted ester. Then, carefully acidify the aqueous layer with cold HCl (e.g., 2N HCl) to a pH of ~1.[5] The carboxylic acid should precipitate and can be collected by filtration or extracted into an organic solvent like ethyl acetate.[5]
-
Table 1: Comparison of Typical Hydrolysis Conditions
| Condition | Base | Solvent System | Temperature | Typical Time | Common Issues |
| A | KOH | Ethanol/H₂O | Reflux | 2-3 hours | Incomplete reaction if ester is insoluble. |
| B | 2N NaOH | THF/H₂O | 70 °C | 1-4 hours | Good for improving solubility.[3] |
| C | NaOH | Ethanol | Reflux | ~3 hours | Can lead to degradation with sensitive substrates.[6][7] |
Q3: My product is difficult to purify. It runs as a smear on TLC or co-elutes with starting materials.
A3: Purification is a common bottleneck, especially when the polarity difference between your product, starting materials, and byproducts is minimal.
Potential Causes & Solutions:
-
Residual Starting Materials: An incomplete reaction is the most common cause.
-
Solution: Before attempting large-scale purification, optimize the reaction to drive it to completion (>95% conversion by TLC or LC-MS).
-
-
Similar Polarity: The target acid may have a similar polarity to the starting phenol or intermediate byproducts.
-
Solution 1 (Chromatography): Standard column chromatography on silica gel is the go-to method.[8] Use a gradient elution with a hexane/ethyl acetate system, often with 0.5-1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Solution 2 (Extraction): Exploit the acidic nature of your product. Dissolve the crude mixture in ethyl acetate and perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.
-
Solution 3 (Soxhlet Extraction): For products that are solids with poor solubility in common chromatography solvents, Soxhlet extraction can be a powerful purification technique, particularly after initial filtration through a silica plug.[6][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing substituted benzofuran-2-carboxylic acids?
A1: Several robust methods exist, each with its own advantages. The three most common routes are:
-
Condensation of Phenols with α-Haloesters: This involves reacting a substituted salicylaldehyde or a 2-hydroxyaryl ketone with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base.[3][10] It is a versatile and widely used one-pot or two-step method.
-
Perkin Rearrangement of 3-Halocoumarins: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin.[5] It is highly efficient, especially under microwave irradiation, and provides direct access to the carboxylic acid.[5]
-
Transition-Metal Catalyzed Cyclizations: Modern methods often employ palladium or copper catalysts to construct the benzofuran ring, for instance, through the intramolecular cyclization of o-alkynylphenols or via C-H activation pathways.[11][12][13] These methods offer alternative routes for substrates that may not be suitable for traditional condensation reactions.
Synthetic Pathways Overview
Caption: Major synthetic routes to benzofuran-2-carboxylic acids.
Q2: My synthesis requires a substituent at the C3 position. How can I achieve this?
A2: Introducing substituents at the C3 position is a common objective that often requires a dedicated strategy. Direct electrophilic substitution on the benzofuran ring can be unselective. A highly effective modern approach is the use of a directing group to facilitate C-H activation.[6]
The process generally involves:
-
Amide Formation: The benzofuran-2-carboxylic acid is first coupled with a directing group, such as 8-aminoquinoline (8-AQ).[6][7]
-
Directed C-H Functionalization: A palladium catalyst, such as Pd(OAc)₂, is used to selectively activate the C-H bond at the C3 position, guided by the chelating 8-AQ group. This allows for the coupling of various groups, typically from aryl iodides.[7][9]
-
Directing Group Removal: The 8-AQ group is then cleaved to reveal the desired functionality. This can be done via hydrolysis with NaOH in ethanol to revert to the carboxylic acid, or through a transamidation reaction to generate a different amide.[6] This method provides access to a wide array of C3-substituted benzofurans that are otherwise difficult to synthesize.[6][9]
Q3: I've seen papers using microwave-assisted synthesis. Is it really that much better?
A3: Yes, for certain reactions, microwave irradiation offers a significant advantage. The Perkin rearrangement of 3-bromocoumarins is a prime example. Traditional heating under reflux can take approximately 3 hours, whereas microwave-assisted synthesis can achieve the same transformation in as little as 5 minutes with very high to quantitative yields.[5] This dramatic rate enhancement is due to the efficient and rapid superheating of the polar solvent and reactants by the microwave field. If you have access to a microwave reactor, it is highly recommended for this specific transformation.
Key Experimental Protocols
Protocol 1: One-Pot Synthesis from 5-Chloro-2-hydroxybenzophenone
This protocol is adapted from a high-yield, one-pot condensation-cyclization procedure.[3]
-
Reagents Setup: To a round-bottom flask, add 5-chloro-2-hydroxybenzophenone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dry acetone.
-
Addition: Add diethyl bromomalonate (1.1 eq) to the suspension.
-
Reaction: Reflux the mixture and monitor by TLC. The reaction typically proceeds to completion within a few hours.
-
Work-up: After cooling, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Hydrolysis & Acidification: The crude ester can then be directly hydrolyzed using a standard procedure (e.g., Protocol 3) to yield the target acid.
Protocol 2: Microwave-Assisted Perkin Rearrangement of a 3-Bromocoumarin
This protocol is based on an expedited microwave-assisted method.[5]
-
Reagents Setup: In a microwave reaction vessel, combine the substituted 3-bromocoumarin (1.0 eq), sodium hydroxide (NaOH, 2.0-3.0 eq), and ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.
-
Work-up: After cooling, transfer the reaction mixture to a beaker and acidify to pH 1 with concentrated HCl.
-
Isolation: The benzofuran-2-carboxylic acid product will precipitate as a solid. Collect it by vacuum filtration and dry. Yields are typically >95%.[5]
Protocol 3: General Procedure for Ester Hydrolysis
This protocol is a robust method for saponifying ethyl or methyl benzofuran-2-carboxylates.
-
Dissolution: Dissolve the benzofuran-2-carboxylate ester (1.0 eq) in ethanol.
-
Base Addition: Cool the solution to ~10°C and add an aqueous solution of potassium hydroxide (KOH, 2.0 eq) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours, monitoring by TLC.
-
Solvent Removal: Remove the excess ethanol under reduced pressure.
-
Acidification & Isolation: To the remaining aqueous residue, add cold aqueous HCl until the pH is acidic and a solid precipitates. Collect the solid by filtration, wash with water, and dry to obtain the pure carboxylic acid.
References
- 1. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 11. jocpr.com [jocpr.com]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis for Researchers: Amiodarone vs. 3-Methoxy-1-benzofuran-2-carboxylic acid in the Context of Cardiac Electrophysiology
A Senior Application Scientist's Guide to Understanding a Clinically Vital Antiarrhythmic and a Structurally Related Benzofuran Derivative
In the landscape of antiarrhythmic drug discovery, the benzofuran scaffold holds a place of significant interest, largely due to its presence in the potent and widely used drug, amiodarone. This guide provides a comparative study of amiodarone and a related but less-explored compound, 3-Methoxy-1-benzofuran-2-carboxylic acid. While amiodarone's profile is well-documented, data on the specific cardiac effects of this compound is not publicly available. Therefore, this guide will serve a dual purpose: to provide a deep dive into the established science of amiodarone and to offer a theoretical and practical framework for investigating this compound as a potential modulator of cardiac electrophysiology, based on the known activities of the broader benzofuran class.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the knowns and unknowns, and to propose a clear experimental path forward for a direct, data-driven comparison.
Section 1: Introduction to the Compounds
Amiodarone: The Multi-Channel Blocker
Amiodarone is a potent antiarrhythmic agent used for a wide range of cardiac dysrhythmias, including ventricular tachycardia, ventricular fibrillation, and atrial fibrillation.[1][2] It is classified as a Class III antiarrhythmic agent, but its mechanism of action is complex, exhibiting properties of all four Vaughan Williams classes.[3] Structurally, it is a benzofuran derivative with a notable iodine content, which contributes to both its therapeutic effects and its significant side-effect profile, particularly thyroid dysfunction.[1][4] Amiodarone's primary action is to prolong the cardiac action potential and refractory period, a key factor in its antiarrhythmic efficacy.[2][4]
This compound: A Benzofuran of Interest
This compound belongs to the same broad chemical family as amiodarone. The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] While specific data on the cardiac electrophysiological effects of this particular methoxy-substituted carboxylic acid derivative is scarce, other derivatives of benzofuran have been explored for cardiovascular applications, including as vasodilators and for their antiarrhythmic potential.[1][7][8] For instance, certain 5-aminobenzofuran derivatives have been synthesized and screened for antiarrhythmic activity.[7] This suggests that the benzofuran scaffold can be tailored to interact with cardiac ion channels.
The key structural differences from amiodarone—the absence of the di-iodophenyl group and the specific substitutions on the benzofuran ring—imply that its pharmacological profile would be significantly different. A primary hypothesis is that it may retain some affinity for cardiac ion channels but with altered potency and selectivity, and potentially a more favorable safety profile due to the lack of iodine.
Section 2: Mechanism of Action - A Tale of Two Scaffolds
Amiodarone's Complex Pharmacology
Amiodarone's robust antiarrhythmic effect stems from its ability to block multiple cardiac ion channels. This multi-target approach is believed to contribute to its high efficacy and relatively low incidence of pro-arrhythmia compared to more selective agents.
-
Potassium Channel Blockade (Class III action): The primary mechanism is the blockade of delayed rectifier potassium channels (IKr and IKs), which are crucial for cardiac repolarization.[2][4] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular muscle.
-
Sodium Channel Blockade (Class I action): Amiodarone blocks inactivated sodium channels, slowing the upstroke of the action potential (Vmax) in a use-dependent manner.[3]
-
Calcium Channel Blockade (Class IV action): It weakly blocks L-type calcium channels, contributing to its negative chronotropic (slowing heart rate) and dromotropic (slowing AV conduction) effects.[3]
-
Anti-adrenergic Action (Class II action): Amiodarone is a non-competitive antagonist of alpha and beta-adrenergic receptors, which helps to counteract the pro-arrhythmic effects of sympathetic stimulation.[1][3]
Postulated Mechanism for this compound
Without direct experimental evidence, the mechanism of action for this compound remains speculative. However, based on structure-activity relationships of other benzofuran derivatives, we can propose a starting hypothesis for investigation:
-
Potential for Ion Channel Interaction: The benzofuran core provides a rigid scaffold that can present functional groups (the methoxy and carboxylic acid groups) for interaction with ion channel proteins. The carboxylic acid moiety, in particular, could form key hydrogen bonds or salt-bridge interactions within a channel pore or binding pocket, a feature seen in some channel modulators.
-
Selectivity Profile: It is unlikely to possess the broad multi-channel blocking profile of amiodarone, which is heavily influenced by the lipophilic, iodine-containing side chain. It might exhibit more selective effects on a particular channel type, for instance, potassium or sodium channels, depending on how its structure fits into the respective binding sites. Research on other benzofuran-2-carboxylic acids has shown they can act as potent inhibitors for various enzymes, suggesting this structural motif is effective at targeted interactions.
Section 3: Comparative Data Overview
The following table summarizes the known quantitative data for amiodarone. The corresponding fields for this compound are marked as "Not Available" to highlight the data gap that future research should address.
| Parameter | Amiodarone | This compound |
| Mechanism of Action | Multi-ion channel blocker (K+, Na+, Ca2+) & anti-adrenergic | Not Available |
| Primary Therapeutic Use | Atrial & Ventricular Arrhythmias | Not Available |
| IC50 on hERG (IKr) | ~19.1 µM (for ATP-sensitive K+ channel) | Not Available |
| Bioavailability (Oral) | 20-80% (highly variable)[7] | Not Available |
| Protein Binding | >96%[7] | Not Available |
| Metabolism | Hepatic (CYP2C8, CYP3A4)[2] | Not Available |
| Elimination Half-life | 25-110 days (extremely long)[7] | Not Available |
| Key Toxicities | Pulmonary fibrosis, thyroid dysfunction, hepatotoxicity, corneal microdeposits[2] | Not Available |
Section 4: Proposed Experimental Workflow for a Head-to-Head Comparison
To objectively compare these two compounds, a systematic, multi-tiered approach is required. The following details a robust preclinical workflow.
In Vitro Electrophysiology: Patch-Clamp Analysis
Objective: To determine the effects of each compound on key cardiac ion channels and to quantify their potency.
Methodology:
-
Cell Lines: Utilize HEK-293 or CHO cells stably expressing the human isoforms of key cardiac ion channels:
-
hERG (encodes for IKr)
-
hNav1.5 (cardiac sodium channel)
-
hCav1.2 (L-type calcium channel)
-
hKCNQ1/hKCNE1 (encodes for IKs)
-
-
Recording Configuration: Employ whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Establish a stable baseline recording for each cell.
-
Apply vehicle control to confirm no effect on channel currents.
-
Perform a dose-response curve for each compound (e.g., 0.01 µM to 100 µM).
-
Use specific voltage protocols to elicit the target currents and assess for state-dependence (resting vs. inactivated state block).
-
For hERG, use a tail current protocol to assess for trafficking inhibition.
-
-
Data Analysis:
-
Measure the reduction in peak current for each concentration.
-
Fit the data to a Hill equation to determine the IC50 value for each channel.
-
Analyze changes in channel gating kinetics (activation, inactivation).
-
Ex Vivo & In Vivo Models
Objective: To assess the integrated effects of the compounds on cardiac tissue and in a whole-animal model.
-
Langendorff-perfused Heart (Ex Vivo):
-
Use isolated hearts from rabbits or guinea pigs.
-
Record ECG and monophasic action potentials from the epicardial surface.
-
Perfuse with increasing concentrations of each compound to assess effects on APD, ERP, and conduction velocity.
-
Attempt to induce arrhythmias (e.g., with programmed electrical stimulation) and evaluate the anti-arrhythmic or pro-arrhythmic potential of each compound.
-
-
Anesthetized Dog Model (In Vivo):
-
This model is a gold standard for preclinical antiarrhythmic assessment.
-
Administer compounds intravenously.
-
Record surface ECG and intracardiac electrograms.
-
Measure effects on heart rate, blood pressure, PR interval, QRS duration, and QT interval.
-
Use established models of arrhythmia (e.g., ouabain-induced ventricular tachycardia) to test for efficacy.[7]
-
Section 5: Concluding Remarks and Future Directions
Amiodarone remains a cornerstone of antiarrhythmic therapy due to its high efficacy, which is a direct result of its complex, multi-channel blocking mechanism. However, its use is often limited by a challenging side-effect profile. The exploration of other benzofuran derivatives, such as this compound, is a scientifically logical step in the search for novel antiarrhythmic agents.
The critical next step is to perform the foundational in vitro electrophysiology studies outlined in this guide. Determining the ion channel interaction profile of this compound will be the key to understanding whether it holds promise as a therapeutic agent. Should it exhibit potent and selective activity on a key cardiac channel with a clean off-target profile, it would represent a significant lead compound for further development, potentially offering a safer alternative within the valuable benzofuran chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Studies of the benzofuran series. XXV. Hemodynamic effects of amiodarone in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
A Comparative Guide to the Anticancer Mechanisms of Benzofuran-2-Carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1] Within this class of molecules, derivatives of benzofuran-2-carboxylic acid have emerged as a promising area of investigation for novel anticancer agents.[2][3] While direct experimental data on the mechanism of action of 3-Methoxy-1-benzofuran-2-carboxylic acid in cancer cells is not extensively available in the current literature, this guide will provide a comparative analysis of structurally related benzofuran-2-carboxylic acid derivatives for which significant anticancer activity and mechanistic insights have been reported. This guide will delve into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used to elucidate these properties, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. This section compares the cytotoxic activity of several key benzofuran-2-carboxylic acid derivatives against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Selected Benzofuran-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | Not specified | [4] | |
| 3-methylbenzofuran derivative with p-methoxy group (16b) | A549 (lung) | 1.48 | Staurosporine | 1.52 | [3] |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (colon) | 0.87 | Not specified | [3] | |
| HeLa (cervical) | 0.73 | [3] | |||
| HepG2 (liver) | 5.74 | [3] | |||
| A549 (lung) | 0.57 | [3] | |||
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (breast) | 3.01 | Not specified | [3] | |
| HCT-116 (colon) | 5.20 | [3] | |||
| HT-29 (colon) | 9.13 | [3] | |||
| Benzofuran-based carboxylic acid (44b) | MDA-MB-231 (breast) | 2.52 | Doxorubicin | 2.36 | [5] |
Mechanisms of Action: A Deeper Dive
The anticancer effects of benzofuran-2-carboxylic acid derivatives are mediated through diverse and complex mechanisms, primarily involving the induction of apoptosis and cell cycle arrest. The specific pathways targeted often depend on the substitution pattern of the benzofuran ring.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Several benzofuran derivatives have been shown to be potent inducers of apoptosis.
For instance, certain benzofuran-2-acetic ester derivatives trigger apoptosis in breast cancer cells by upregulating the cyclin-dependent kinase inhibitor p21Cip/WAF1.[6] This upregulation occurs in a p53-independent manner and is associated with an increased Bax/Bcl-2 ratio, PARP cleavage, and DNA fragmentation.[6] Similarly, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide has been found to inhibit the growth of human hepatocellular carcinoma (HCC) cells by inducing apoptosis.[1]
The general apoptotic pathway induced by many benzofuran derivatives can be visualized as follows:
Caption: Generalized pathway of apoptosis induction by benzofuran derivatives.
Cell Cycle Arrest
In addition to apoptosis, benzofuran derivatives can exert their anticancer effects by arresting the cell cycle at various phases, thereby preventing cancer cell proliferation.
A notable example is a benzofuran-based carboxylic acid derivative that arrests MDA-MB-231 breast cancer cells at the G2/M phase.[5] This arrest is accompanied by a significant increase in the sub-G1 cell population, indicative of apoptotic cell death.[5] Other studies have shown that different derivatives can induce G0/G1 arrest in breast cancer cells.[6]
The following diagram illustrates the impact of these compounds on cell cycle progression:
Caption: Cell cycle arrest points induced by different benzofuran derivatives.
Inhibition of Key Signaling Pathways
The anticancer activity of benzofuran derivatives is also attributed to their ability to modulate critical signaling pathways involved in cancer cell growth and survival.
-
NF-κB Pathway: Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[4] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition can lead to decreased cancer cell proliferation and survival.
-
mTOR Signaling: Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway.[7] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is common in many cancers.
-
Lymphoid Tyrosine Phosphatase (LYP): Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine, leading to the design of LYP inhibitors.[2] LYP is a key negative regulator of T-cell activation, and its inhibition can enhance antitumor immunity.[2]
This multi-targeted approach underscores the potential of benzofuran derivatives as versatile anticancer agents.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize the anticancer activity of benzofuran derivatives.
Cell Viability Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify dead cells.
Protocol:
-
Cell Treatment: Treat cells with the benzofuran derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (PI Staining)
Causality: Propidium iodide (PI) is a fluorescent molecule that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the analysis of the cell cycle distribution, as cells in G2/M phase have twice the DNA content of cells in G0/G1 phase.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Conclusion
Derivatives of benzofuran-2-carboxylic acid represent a versatile and potent class of anticancer agents. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. While further investigation into the specific activity of this compound is warranted, the comparative analysis of its structural analogs provides a strong rationale for its potential as a valuable lead compound in cancer drug discovery. The experimental protocols detailed herein offer a robust framework for the continued exploration and characterization of this promising class of molecules.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution Patterns in Modulating the Bioactivity of 3-Methoxy-1-benzofuran-2-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged heterocyclic system, underpinning the structure of numerous biologically active compounds.[1][2] Among these, derivatives of 1-benzofuran-2-carboxylic acid have garnered significant attention for their therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[1][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored subclass: 3-Methoxy-1-benzofuran-2-carboxylic acid derivatives. While comprehensive SAR studies on this precise scaffold are limited, by examining structurally related analogs, we can elucidate the critical interplay between molecular architecture and biological function, offering valuable insights for researchers and drug development professionals.
The this compound Core: A Foundation for Diverse Bioactivities
The this compound core provides a unique electronic and steric environment. The methoxy group at the 3-position, a strong electron-donating group, influences the reactivity and binding interactions of the entire molecule. The carboxylic acid at the 2-position serves as a crucial anchor for interacting with biological targets and a handle for synthetic modifications. Our comparative analysis will explore how substitutions on the benzene ring and modifications of the carboxylic acid moiety modulate the therapeutic potential of this scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity: A Tale of Halogens and Amides
Derivatives of benzofuran-2-carboxylic acid have demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] While direct SAR studies on 3-methoxy analogs are scarce, we can infer trends from related compounds where the interplay of substituents dictates the anticancer potency.
Halogenation of the benzofuran ring system appears to be a key strategy for enhancing anticancer activity.[1][4] For instance, the presence of bromine on the benzofuran core has been shown to increase cytotoxicity.[4] This is exemplified by the significant activity of brominated benzofuran derivatives against leukemia cell lines.[4][5] The introduction of a bromoacetyl group can further enhance this effect.[6]
Modification of the carboxylic acid group into amides has also emerged as a fruitful avenue for developing potent anticancer agents. The synthesis of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid has yielded compounds with significant growth inhibitory activity against a panel of cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives
| Compound ID | Core Structure | R1 (Position 5) | R2 (Position 6) | R3 (at C2-Carboxyl) | Biological Activity (Cell Line) | IC50 (µM) | Reference |
| Hypothetical 3-Methoxy Analog | This compound | H | H | OH | - | - | - |
| Amide Derivative Example | 1-benzofuran-2-carboxylic acid | H | H | N-(4-isopropylphenyl)amide | Various | Not specified | [3] |
| Halogenated Example | methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | OCH3 | dibromoacetyl | OCH3 | HepG2, A549 | Significant activity | [5] |
| Halogenated Amide Example | 5-Chloro-N-1,3-thiazol-2-yl-1-benzofuran-2-carboxamide | Cl | H | N-thiazol-2-yl amide | Various | Not specified | [3] |
Key SAR Insights for Anticancer Activity:
-
Halogenation: Introduction of halogens, particularly bromine, on the benzene ring or on acetyl substituents, is a promising strategy to enhance cytotoxicity.
-
Amide Formation: Conversion of the C2-carboxylic acid to substituted amides can significantly improve anticancer potency.
-
Methoxy Group Influence: While direct evidence for a 3-methoxy group is limited, the presence of methoxy groups at other positions, in combination with other functionalities, contributes to the overall activity profile.[5]
Diagram 1: Key SAR Postulates for Anticancer Activity
Caption: Postulated SAR for enhancing anticancer activity.
Anti-inflammatory Activity: Targeting Inflammatory Pathways
Benzofuran derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of key signaling pathways like NF-κB and MAPK.[7][8] The structural features of these molecules play a crucial role in their ability to modulate the inflammatory response.
The core benzofuran structure itself is recognized for its anti-inflammatory potential.[9][10] The introduction of specific substituents can fine-tune this activity. For instance, the presence of alkyl or aryl groups at the 6-position, combined with a chlorine atom at the 5-position in 2,3-dihydrobenzofuran-2-ones, has been shown to result in potent anti-inflammatory agents.[10]
Furthermore, hybridization of the benzofuran scaffold with other heterocyclic moieties, such as piperazine, has led to the discovery of potent inhibitors of nitric oxide (NO) production, a key mediator in inflammation.[7]
Table 2: Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Core Structure | Key Substitutions | Mechanism of Action | In Vitro/In Vivo Model | Reference |
| Hypothetical 3-Methoxy Analog | This compound | - | - | - | - |
| Dihydrobenzofuranone Analog | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | 5-Cl, 6-cyclohexyl | Inhibition of prostaglandin synthesis | Carrageenan paw edema (rat) | [10] |
| Benzofuran-Piperazine Hybrid | Benzofuran-piperazine hybrid | Piperazine moiety | Inhibition of NO production, NF-κB and MAPK pathways | LPS-stimulated RAW264.7 cells | [7] |
| trans-2,3-diaryl-2,3-dihydrobenzofuran | Methoxy derivatives | Diaryl substitution | Inhibition of NF-κB pathway, restoration of ROS and NO levels | U937 cells | [9] |
Key SAR Insights for Anti-inflammatory Activity:
-
Lipophilic Groups: The introduction of lipophilic groups, such as cyclohexyl, can enhance anti-inflammatory potency.[10]
-
Halogenation: Similar to anticancer activity, halogenation, particularly with chlorine, appears to be beneficial.[10]
-
Hybridization: Combining the benzofuran core with other heterocyclic systems like piperazine can lead to novel anti-inflammatory agents with distinct mechanisms of action.[7]
Diagram 2: Workflow for Evaluating Anti-inflammatory Activity
Caption: Experimental workflow for anti-inflammatory evaluation.
Antimicrobial Activity: The Impact of Halogenation and Functional Group Modification
The benzofuran scaffold is a recurring motif in compounds exhibiting antimicrobial activity.[11][12][13] The structure-activity relationship in this context is heavily influenced by the nature and position of substituents on the benzofuran ring.
Halogenation has been consistently shown to be a critical factor in imparting or enhancing antimicrobial, particularly antifungal, activity.[11][14] For example, the conversion of a methyl benzofurancarboxylate to its dibromo derivative can drastically increase its antifungal potency.[14] The presence of a halogen in the aromatic ring of benzofuran-3-carboxylic acid derivatives has been linked to antifungal activity.[11]
Furthermore, the nature of the functional group at the 2-position is important. While unsubstituted esters may show no activity, their halogenated counterparts can be active against Gram-positive bacteria.[11]
Table 3: Comparative Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Core Structure | Key Substitutions | Target Organism(s) | MIC (µg/mL) | Reference |
| Hypothetical 3-Methoxy Analog | This compound | - | - | - | - |
| Halogenated Ester I | methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 4-Br, 6-dibromoacetyl, 5-OH | Candida albicans, C. parapsilosis | 100 | [11][13] |
| Derivative 5 | methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | 5-Br, 7-diethylaminoethoxy, 6-OCH3 | Fungi | Active | [11] |
| Benzofuran-isoxazole Hybrid | 3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl derivatives | Isoxazole moiety | Gram-positive and Gram-negative bacteria, Fungi | Moderate to excellent activity |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation is Key: The introduction of halogens, especially bromine, is a highly effective strategy for developing benzofuran-based antimicrobial agents.[11][14]
-
Substitution Pattern Matters: The position of substituents on the benzofuran ring significantly influences the antimicrobial spectrum and potency.
-
Hybrid Molecules: Incorporating other heterocyclic systems, such as isoxazole, can lead to broad-spectrum antimicrobial agents.
Experimental Protocols
General Synthesis of this compound Derivatives
A common route for the synthesis of the 1-benzofuran-2-carboxylic acid core involves the reaction of a substituted salicylaldehyde with an appropriate α-haloester, followed by cyclization. For the specific synthesis of 3-methoxy derivatives, a multi-step pathway starting from appropriately substituted phenols is typically employed.
Step 1: O-Alkylation of a Substituted Salicylaldehyde
-
To a solution of the substituted salicylaldehyde in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3).
-
Add methyl 2-bromo-2-methoxyacetate dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography.
Step 2: Intramolecular Cyclization
-
Treat the product from Step 1 with a strong base (e.g., sodium methoxide in methanol) at room temperature to induce intramolecular cyclization.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the this compound methyl ester.
-
Filter, wash with water, and dry the product.
Step 3: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the methyl ester from Step 2 using a base (e.g., NaOH or KOH) in an aqueous alcohol solution.
-
Reflux the mixture until the reaction is complete.
-
Acidify the cooled reaction mixture to precipitate the final this compound.
-
Filter, wash with water, and recrystallize from a suitable solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This comparative guide underscores the significant potential of the this compound scaffold as a template for the design of novel therapeutic agents. Although direct and extensive SAR studies on this specific core are yet to be published, by drawing parallels from structurally related benzofuran derivatives, we can delineate key structural modifications that are likely to enhance bioactivity. Halogenation of the benzene ring and conversion of the carboxylic acid to various amides are promising strategies for augmenting anticancer and antimicrobial properties. For anti-inflammatory applications, the introduction of lipophilic substituents and the creation of hybrid molecules with other heterocycles hold considerable promise. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new analogs, paving the way for future investigations that will undoubtedly further enrich our understanding of the therapeutic potential of this versatile molecular architecture.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Methoxy-1-benzofuran-2-carboxylic acid
Introduction
3-Methoxy-1-benzofuran-2-carboxylic acid is a key heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of this target molecule—containing both a methoxy group at the 3-position and a carboxylic acid at the 2-position—presents unique synthetic challenges. The electronic properties of these groups can influence the reactivity of the benzofuran ring and its precursors, demanding careful selection of synthetic strategy.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will dissect each pathway, focusing on the underlying reaction mechanisms, experimental protocols, and a critical evaluation of their respective strengths and weaknesses. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthesis for their specific objectives, whether for small-scale library generation or large-scale production.
Route 1: O-Alkylation of a 3-Hydroxybenzofuran Precursor
This is arguably the most classical and direct approach. The strategy involves first constructing the 3-hydroxy-1-benzofuran-2-carboxylate core, followed by a straightforward O-alkylation (methylation) of the hydroxyl group, and concluding with ester hydrolysis.
Strategic Overview & Causality
The logic of this route is to build the core heterocyclic system first and then perform functional group interconversion. The synthesis of the 3-hydroxybenzofuran ester is typically achieved via condensation of a salicylaldehyde derivative with an α-haloacetate, followed by intramolecular cyclization. The subsequent methylation is a standard Williamson ether synthesis, an SN2 reaction where the phenoxide-like anion of the 3-hydroxy group acts as a nucleophile. This method is reliable because the acidity of the 3-hydroxy proton is enhanced by the adjacent ester group, facilitating deprotonation under mild basic conditions.
Caption: Workflow for the O-Alkylation Route.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-hydroxy-1-benzofuran-2-carboxylate
-
To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization to yield the pure ester.
Step 2: Synthesis of Ethyl 3-methoxy-1-benzofuran-2-carboxylate
-
Dissolve the Ethyl 3-hydroxy-1-benzofuran-2-carboxylate (1.0 eq) from the previous step in dry acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reflux the mixture for 10-12 hours until TLC analysis indicates the complete consumption of the starting material.[3][4]
-
Cool the mixture, filter the solids, and concentrate the filtrate under vacuum.
-
The resulting residue can be purified by column chromatography to yield the methylated ester.
Step 3: Synthesis of this compound (Saponification)
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the solution to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 1-2 with cold 1M hydrochloric acid (HCl).
-
The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[5]
Route 2: Perkin Rearrangement from a Coumarin Precursor
The Perkin rearrangement (also known as coumarin-benzofuran ring contraction) is a powerful method for generating benzofuran-2-carboxylic acids from 3-halocoumarins.[6] Applying this to our target molecule requires a specifically substituted coumarin precursor.
Strategic Overview & Causality
This route leverages a base-catalyzed rearrangement. The mechanism begins with a nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3-bromocoumarin, leading to ring fission. The resulting phenoxide anion then undergoes an intramolecular nucleophilic substitution, displacing the vinyl halide to form the five-membered furan ring.[6] The primary challenge of this route is not the rearrangement itself, which is often high-yielding, but the multi-step synthesis of the required 3-bromo-methoxy-coumarin starting material.
Caption: Workflow for the Perkin Rearrangement Route.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-X-methoxycoumarin (Conceptual)
-
This step is highly dependent on the desired substitution pattern and represents a significant synthetic effort, likely involving the Pechmann condensation or a similar reaction to form the coumarin ring, followed by regioselective bromination at the 3-position, typically using N-bromosuccinimide (NBS).[6]
Step 2: Microwave-Assisted Perkin Rearrangement
-
This modern adaptation significantly reduces reaction times compared to conventional heating.[6]
-
Place the 3-bromocoumarin precursor (1.0 eq) in a microwave reaction vessel.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in ethanol/water.
-
Seal the vessel and heat in a microwave reactor at approximately 80°C for 5-10 minutes.[6]
-
After cooling, transfer the reaction mixture to a beaker.
-
Acidify with concentrated HCl to pH 1, which will precipitate the product.
-
Collect the solid by vacuum filtration and dry to obtain the benzofuran-2-carboxylic acid.
Route 3: Palladium-Catalyzed Intramolecular Heck Cyclization
Modern synthetic organic chemistry offers powerful tools for heterocycle synthesis, with palladium-catalyzed reactions being at the forefront. An intramolecular Heck reaction can be envisioned to construct the benzofuran core efficiently.
Strategic Overview & Causality
This strategy involves synthesizing a linear precursor containing a phenol and a suitably substituted alkene, linked by an ether bond. A common precursor would be a 2-bromophenol derivative coupled with an alkyne, which is then reduced to a (Z)-alkene. The palladium catalyst facilitates an intramolecular C-C bond formation between the aryl bromide and the alkene, forming the benzofuran ring. The key advantages are high efficiency and functional group tolerance, but this comes at the cost of more expensive reagents and catalysts.[7]
Caption: Conceptual workflow for the Heck Cyclization Route.
Quantitative Comparison and Data Summary
| Feature | Route 1: O-Alkylation | Route 2: Perkin Rearrangement | Route 3: Heck Cyclization |
| Number of Steps | 3 (from salicylaldehyde) | 2-3 (from coumarin) | 2-3 (from 2-bromophenol) |
| Overall Yield | Good (typically 60-80%) | High for rearrangement (>90%[6]), but precursor synthesis varies | Good to Excellent (often >70%) |
| Starting Materials | Simple, commercially available | Complex, requires custom synthesis | Moderately complex |
| Key Reagents | K₂CO₃, (CH₃)₂SO₄, NaOH | NaOH, NBS for precursor | Palladium catalyst, ligands, base |
| Cost & Safety | Moderate cost. Dimethyl sulfate is a major safety concern. | Low cost for rearrangement. Precursor synthesis cost varies. | High cost due to palladium catalyst. |
| Scalability | Excellent, well-established chemistry. | Good, especially with flow chemistry adaptations. | Moderate, catalyst cost can be prohibitive on a large scale. |
Senior Application Scientist's Recommendation
The choice of synthetic route is fundamentally tied to the project's goals.
-
For Bench-Scale Synthesis and Medicinal Chemistry: Route 1 (O-Alkylation) is the most pragmatic and recommended choice. It employs reliable, well-understood reactions and starts from readily available materials. While caution is required when handling dimethyl sulfate, the procedure is straightforward and highly scalable for typical laboratory needs (mg to gram scale). Its predictability makes it ideal for generating analogs for structure-activity relationship (SAR) studies.
-
For Novel Methodology Development: Route 2 (Perkin Rearrangement) offers an interesting alternative, particularly if a microwave-assisted protocol is employed.[6] The main value here lies in the synthesis of the coumarin precursor, which could be a project in itself. It is less direct for the target molecule but could be advantageous if a library of related coumarins is already available.
-
For Complex Scaffolds or Process Chemistry: Route 3 (Heck Cyclization) represents a more modern and elegant approach. It is particularly powerful when high functional group tolerance is required. While the upfront cost of the catalyst is higher, its efficiency might be beneficial in a process chemistry setting where overall yield and step economy are critical. This route is best suited for experienced synthetic chemists aiming for the highest efficiency on complex substrates.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives on Diverse Cancer Cell Lines
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including significant anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic effects of various benzofuran derivatives against a panel of human cancer cell lines. We will delve into the structure-activity relationships that govern their potency, detail the experimental methodologies used for their evaluation, and explore the molecular mechanisms through which they exert their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecular framework.
The Benzofuran Scaffold: A Platform for Anticancer Drug Design
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is found in various natural products and has been the subject of extensive synthetic exploration.[3][4] Its derivatives have shown promise in treating a range of diseases, from microbial infections to cardiovascular conditions.[2][3] In oncology, the focus has been on designing derivatives with enhanced cytotoxicity towards cancer cells while minimizing harm to normal tissues.[3] The anticancer activity of these compounds is intricately linked to the nature and position of substituents on the benzofuran core, a concept known as the structure-activity relationship (SAR).[2]
Comparative Cytotoxicity: A Quantitative Look at Efficacy
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of representative benzofuran derivatives against a variety of cancer cell lines, showcasing the diversity of their activity.
Table 1: Cytotoxicity (IC50, µM) of Halogenated and Hybrid Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran | Bromomethyl-substituted at C3 | K562 (Leukemia) | 5 |
| Halogenated Benzofuran | Bromomethyl-substituted at C3 | HL60 (Leukemia) | 0.1 |
| Fluorinated Benzofuran | Compound 5 | Not Specified | 0.43[2] |
| Benzofuran-Triazole Hybrid | Not Specified | MCF-7 (Breast) | 7.70 |
| Benzofuran-Piperazine Hybrid | Compound 38 | A549 (Lung) | 25.15[5] |
| Benzofuran-Piperazine Hybrid | Compound 38 | K562 (Leukemia) | 29.66[5] |
Data compiled from multiple sources, showcasing the range of activities. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Cytotoxicity (IC50, µM) of Benzoylbenzofuran and Carboxylic Acid Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 2-Benzoylbenzofuran | Compound 11e | MCF-7 (Breast) | Potent (low µM) |
| Benzofuran Carboxylic Acid | Compound 44b | MDA-MB-231 (Breast) | 2.52[5] |
| Naturally Isolated Benzofuran | Ailanthoidol | Huh7 (Liver) | 22 (at 48h)[5] |
| Benzofuran-3-carboxaldehyde | Compound 12 | SiHa (Cervical) | 1.10[5] |
| Benzofuran-3-carboxaldehyde | Compound 12 | HeLa (Cervical) | 1.06[5] |
These tables highlight that minor structural modifications, such as the addition of a halogen or a different heterocyclic moiety, can significantly impact cytotoxic potency and selectivity across different cancer types.[2]
Unraveling the Mechanism of Action: How Benzofurans Induce Cancer Cell Death
The cytotoxic effects of benzofuran derivatives are not arbitrary; they are the result of specific interactions with key cellular components and signaling pathways that are often dysregulated in cancer.
Inhibition of Tubulin Polymerization
A significant number of benzofuran derivatives exert their antiproliferative effects by disrupting microtubule dynamics.[4] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[4] These derivatives often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[4]
Caption: Signaling pathway of tubulin polymerization inhibition by benzofuran derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond tubulin inhibition, benzofuran derivatives can trigger apoptosis through various other mechanisms. For instance, some derivatives have been shown to induce apoptosis in human non-small-cell lung carcinoma cells through mitochondrial pathways and by increasing autophagy.[5] Studies on colon cancer cells have demonstrated that certain benzofuran-chalcone hybrids promote apoptotic cell death, as evidenced by an increase in pyknotic cells and activation of caspases 3/7.[6] Flow cytometry analysis frequently reveals that these compounds cause cell cycle arrest at different phases, preventing cancer cells from proliferating.[6][7]
Targeting Key Signaling Pathways
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is often hyperactive in cancer.[8] Specific benzofuran derivatives have been designed as mTOR inhibitors, demonstrating the ability to block both mTORC1 and Akt signaling.[8] This dual inhibition is particularly significant as it may overcome the resistance mechanisms associated with rapalogs used in the clinic.[8]
Experimental Protocols for Assessing Cytotoxicity
The reliable evaluation of a compound's cytotoxic activity hinges on robust and standardized experimental methodologies. Here, we detail the protocols for three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[13][14] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[15][16]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[14][15]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[15]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[14]
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Read the absorbance at approximately 510 nm.[13]
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[17][18] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[19][20]
Protocol:
-
Cell Seeding and Treatment: Prepare the cell cultures and treat with compounds as in the other assays.
-
Supernatant Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.
-
Enzymatic Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[19] The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[17] The NADH then reduces the tetrazolium salt to a colored formazan product.[19]
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).[19]
-
Data Analysis: The amount of color produced is proportional to the number of lysed cells.
Conclusion and Future Directions
Benzofuran derivatives represent a highly promising and versatile class of compounds in the development of new anticancer therapies.[21] Their cytotoxic efficacy has been demonstrated across a wide range of cancer cell lines, and their mechanisms of action often involve targeting fundamental cellular processes like cell division and survival signaling pathways.[4][8] The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity.[2] Future research will likely focus on optimizing these structures to enhance potency and selectivity, as well as on exploring novel hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties to achieve synergistic anticancer effects.[2] The continued application of robust cytotoxicity screening methods will be paramount in identifying the most promising candidates for further preclinical and clinical development.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. zellx.de [zellx.de]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. tiarisbiosciences.com [tiarisbiosciences.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 3-Methoxy-1-benzofuran-2-carboxylic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged heterocyclic system, serving as a versatile and foundational scaffold in medicinal chemistry.[1][2][3] Its prevalence in biologically active natural products and synthetic pharmaceuticals underscores its therapeutic potential.[4][5][6][7] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][6][7][8][9][10][11][12] This guide provides a comparative analysis of the in vivo efficacy of benzofuran-2-carboxylic acid analogs, focusing on their performance in established preclinical models for inflammation and cancer. By synthesizing experimental data and detailing the underlying methodologies, we aim to equip researchers with the insights necessary to advance the development of this promising class of compounds.
Part 1: Anti-Inflammatory Efficacy Assessment
The anti-inflammatory potential of benzofuran derivatives is often linked to their ability to modulate key signaling pathways that orchestrate the inflammatory response.[1] Many of these compounds exert their effects by inhibiting pro-inflammatory mediators and pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][13][14][15] The in vivo evaluation of these effects is critical for validating their therapeutic potential.
Gold-Standard Model: Carrageenan-Induced Paw Edema
A widely accepted and robust method for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[1][16] This model mimics the hallmarks of acute inflammation, providing a reliable system to quantify the efficacy of novel therapeutic agents.[17][18]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
-
Animal Acclimatization : Male Wistar rats or Swiss albino mice are acclimatized to standard laboratory conditions for a minimum of one week prior to the experiment.[13]
-
Grouping : Animals are randomly divided into experimental groups: a vehicle control group, a positive control group (e.g., Indomethacin or Diclofenac), and at least three dose-level groups for each test analog.[13][17]
-
Compound Administration : Test analogs or the vehicle are administered, typically via oral gavage or intraperitoneal injection, one hour before the induction of inflammation.[13]
-
Inflammation Induction : A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation.[13]
-
Paw Volume Measurement : The volume of the inflamed paw is measured immediately before carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[13]
-
Calculation of Edema Inhibition : The percentage inhibition of edema is calculated for each group to determine efficacy, using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc represents the average edema volume of the control group, and Vt is the average edema volume of the treated group.[13][18]
Comparative Efficacy Data
The following table summarizes representative in vivo anti-inflammatory data for various benzofuran carboxamide derivatives, illustrating the potential of this scaffold.
| Analog | Dose (mg/kg) | Max. Edema Inhibition (%) | Time Point (hours) | Reference |
| Analog 6b | 20 | 71.10% | 2 | [1] |
| Analog 6a | 20 | 61.55% | 2 | [1] |
| Hybrid 5d | 50 | Significant Reduction | N/A | [15] |
| Indomethacin | 10 | 75.30% | 2 | [1] |
Note: Data presented are for benzofuran derivatives evaluated in the carrageenan-induced paw edema model. Analog 5d was shown to reduce inflammatory markers and cell infiltration in vivo, though percentage edema inhibition was not specified.
Part 2: Anticancer Efficacy Evaluation
The anticancer properties of benzofuran analogs are well-documented, with mechanisms including the inhibition of tubulin polymerization, disruption of critical signaling pathways like NF-κB, and inhibition of protein kinases such as VEGFR-2.[8][9][12][19] To translate in vitro cytotoxicity into therapeutic potential, robust in vivo models are indispensable.
Cornerstone of Preclinical Oncology: Xenograft Models
Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical drug development in oncology.[20][21][22] They provide a critical bridge between laboratory assays and human clinical trials.[22]
-
Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines and are valued for their reproducibility and scalability, making them ideal for initial efficacy screening.[20][22]
-
Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from patients, PDX models better preserve the heterogeneity and clinical characteristics of the original tumor, offering higher translational relevance.[21][23]
-
Cell Propagation : A human cancer cell line relevant to the analog's target (e.g., HCT-116 colon cancer, A549 lung cancer) is cultured under sterile conditions.[9][12]
-
Animal Model : Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[21]
-
Tumor Implantation : A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Animals are then randomized into control and treatment groups.
-
Treatment Regimen : The test analog is administered according to a predetermined schedule and route (e.g., daily intraperitoneal injection for 21 days). Animal body weight is monitored as an indicator of systemic toxicity.
-
Efficacy Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
Endpoint Analysis : At the end of the study, tumors are excised for further pharmacodynamic analysis, such as immunohistochemistry (IHC) or Western blotting, to confirm target engagement and mechanism of action in vivo.[20]
Key Signaling Pathway: NF-κB in Cancer and Inflammation
The NF-κB pathway is a critical regulator of genes involved in both inflammation and cancer cell survival, proliferation, and invasion. Its inhibition is a key therapeutic strategy.[8][15]
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Comparative Efficacy Data
The following table presents in vivo anticancer efficacy data for a representative benzofuran derivative, highlighting its potential in a preclinical setting.
| Analog | Animal Model | Dose & Schedule | Efficacy Metric | Result | Reference |
| Analog 43f | Syngeneic Mouse Tumor | 15 mg/kg, i.p., every other day | Tumor Mass Reduction | 45.7% | [9] |
| CA-4 Phosphate (Control) | Syngeneic Mouse Tumor | 30 mg/kg | Tumor Mass Reduction | 26.5% | [9] |
| Analog 3m | N/A (Lead Scaffold) | N/A | Activity | Potent Cytotoxicity & NF-κB Inhibition | [8] |
Note: Analog 43f demonstrated superior tumor growth inhibition at a lower dose compared to the reference agent, Combretastatin A-4 (CA-4), with no signs of toxicity.[9] Analog 3m was identified as a promising lead scaffold based on potent in vitro activity.[8]
Part 3: Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzofuran-2-carboxylic acid analogs is highly dependent on the nature and position of substituents on the core scaffold.
-
For Anticancer Activity :
-
Halogenation : The introduction of halogen atoms (e.g., bromine, chlorine) into the benzofuran structure has been shown to significantly increase cytotoxic activity against cancer cell lines.[2][3]
-
Methoxy Groups : The presence of methoxy substituents is often crucial for high antiproliferative potency, particularly when targeting tubulin.[9][12][19]
-
N-phenyl Ring : Hydrophobic groups on an N-phenyl ring can potentiate NF-κB inhibitory activity, which is relevant for both cancer and inflammation.[8]
-
-
For Anti-inflammatory Activity :
-
Carboxamide Derivatives : Amide derivatives of the core structure have shown significant inhibition of paw edema, indicating this functional group is favorable for activity.[1]
-
Hybrid Molecules : Hybridization of the benzofuran scaffold with other heterocyclic moieties (e.g., piperazine) can yield compounds with excellent inhibitory effects on nitric oxide (NO) generation and the downregulation of pro-inflammatory factors.[15]
-
Conclusion
Analogs of 3-Methoxy-1-benzofuran-2-carboxylic acid represent a highly promising class of therapeutic agents with demonstrated potential in preclinical in vivo models of inflammation and cancer. The data indicate that specific structural modifications, such as the strategic placement of methoxy and halogen groups, can significantly enhance efficacy. The benzofuran-2-carboxamide scaffold, in particular, has yielded derivatives with potent anti-inflammatory and anticancer activities.
Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their bioavailability and in vivo performance. Furthermore, exploring dual inhibitors that target convergent pathways in cancer and inflammation, such as the NF-κB pathway, could lead to the development of novel therapeutics with broad clinical applications. The robust and versatile nature of the benzofuran scaffold ensures it will remain an area of intense investigation for drug discovery professionals.
References
- 1. jopcr.com [jopcr.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. mdpi.com [mdpi.com]
- 6. easpublisher.com [easpublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iris.cnr.it [iris.cnr.it]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ijpras.com [ijpras.com]
- 18. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 19. research.unipd.it [research.unipd.it]
- 20. xenograft.org [xenograft.org]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. startresearch.com [startresearch.com]
Charting the Selectivity Landscape: A Comparative Guide to Kinase Cross-Reactivity of a Novel Benzofuran-Based Compound
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Among the most critical milestones in this journey is the comprehensive assessment of its selectivity profile. A highly selective inhibitor can offer a cleaner therapeutic window with fewer off-target effects, while a multi-targeted inhibitor might be advantageous in complex diseases where hitting multiple nodes in a signaling network is beneficial. This guide provides a deep dive into the methodologies for assessing kinase cross-reactivity, using the hypothetical compound 3-Methoxy-1-benzofuran-2-carboxylic acid as our focal point. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its benzofuran core is a well-established scaffold in the design of kinase-targeted therapeutics, making it an excellent model for this exploration.[1][2][3][4]
The benzofuran scaffold has given rise to inhibitors targeting a range of kinases, including mTOR, Pim-1, and Aurora B, underscoring the potential of this chemical class in kinase inhibitor discovery.[1][3][4][5] This guide will objectively compare the hypothetical performance of our lead compound with established kinase inhibitors, providing supporting experimental frameworks and data interpretation strategies.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[6] Due to the high degree of structural conservation in the ATP-binding site across many kinases, achieving absolute selectivity for a small molecule inhibitor is a formidable challenge.[7] Unintended inhibition of off-target kinases can lead to unexpected toxicities or confound the interpretation of experimental results. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of robust drug discovery.[8][9]
This guide will focus on a widely adopted, high-throughput method for assessing kinase inhibitor selectivity: a luminescence-based kinase assay panel. We will compare the hypothetical cross-reactivity profile of this compound with two well-characterized kinase inhibitors:
-
Staurosporine: A natural alkaloid known for its potent but broad-spectrum inhibition of a vast number of kinases.[10][11][12] It serves as a classic example of a promiscuous inhibitor.
-
Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for clinical use, known to inhibit VEGFRs, PDGFRs, KIT, and other kinases.[13][14][15] It represents a clinically successful multi-targeted agent.
Comparative Kinase Inhibition Profile
The following table presents hypothetical data from a kinase selectivity screen. The data illustrates how the inhibitory activity of this compound could be compared against our benchmarks across a representative panel of kinases. The values are presented as percent inhibition at a fixed concentration (e.g., 1 µM) and as IC50 values (the concentration required for 50% inhibition) for key targets.
Table 1: Comparative Kinase Inhibition Data
| Kinase Target | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | This compound (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| Pim-1 | 95 | 98 | 65 | 50 | 5 | 250 |
| Aurora B | 88 | 99 | 40 | 150 | 10 | >1000 |
| VEGFR2 | 35 | 97 | 99 | >1000 | 15 | 20 |
| PDGFRβ | 25 | 96 | 98 | >1000 | 20 | 25 |
| SRC | 15 | 92 | 75 | >5000 | 30 | 150 |
| CDK2 | 10 | 95 | 30 | >10000 | 8 | >1000 |
| mTOR | 75 | 85 | 55 | 300 | 50 | 500 |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that this compound shows promising activity against Pim-1 and Aurora B kinases with a degree of selectivity over the other kinases in the panel, especially when compared to the broad-spectrum activity of Staurosporine. Sunitinib, as expected, shows potent inhibition of VEGFR2 and PDGFRβ.
Visualizing Selectivity: Kinase Inhibition Profiles
The concept of kinase selectivity can be effectively visualized using diagrams. The following diagram illustrates a hypothetical selectivity profile for our compound of interest compared to a promiscuous inhibitor.
Caption: Hypothetical kinase selectivity profiles.
Experimental Protocol: High-Throughput Luminescence-Based Kinase Assay
To generate the type of data presented above, a high-throughput screening format is essential. Luminescence-based kinase assays, such as ADP-Glo™ or Kinase-Glo®, are widely used due to their sensitivity, scalability, and robustness.[6][16][17][18][19] These assays measure either the amount of ADP produced or the amount of ATP remaining in the kinase reaction, respectively.[6][16]
The following is a generalized, step-by-step protocol for determining the cross-reactivity of a test compound using the ADP-Glo™ Kinase Assay format.
Causality Behind Experimental Choices:
-
Choice of Assay: The ADP-Glo™ assay is chosen for its direct correlation between signal and kinase activity, which can be more intuitive to interpret than the inverse relationship in ATP-depletion assays.[6]
-
DMSO Concentration: Maintained at a low and constant level (e.g., <1%) to minimize solvent effects on enzyme activity.
-
ATP Concentration: Often set at or near the Km value for each kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Controls: The inclusion of "no inhibitor" (positive control) and "no enzyme" (negative control) wells is critical for data normalization and quality control.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound, Staurosporine, and Sunitinib in 100% DMSO.
-
Perform serial dilutions in an appropriate kinase buffer to create a range of concentrations for IC50 determination. For single-point screening, a final concentration of 1 µM is common.
-
-
Kinase Reaction Setup:
-
In a 384-well white, opaque assay plate, add 1 µL of the diluted inhibitor solution or DMSO for controls.
-
Add 2 µL of the respective purified kinase solution to each well. The kinases should be diluted in the appropriate kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the specific substrate for each kinase and ATP.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The data is typically normalized to the controls, and the percent inhibition is calculated. For IC50 determination, the data is plotted as percent inhibition versus the log of the inhibitor concentration and fitted to a four-parameter logistic curve.
-
Visualizing the Workflow
The following diagram outlines the experimental workflow for the luminescence-based kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 15. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.co.uk [promega.co.uk]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Elucidating the Metabolic Fate of 3-Methoxy-1-benzofuran-2-carboxylic acid: A Comparative Guide to In Vitro and In Vivo Approaches
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's metabolic pathway is paramount for evaluating its efficacy, safety, and potential for drug-drug interactions. This guide provides an in-depth technical comparison of methodologies to elucidate the metabolic pathway of 3-Methoxy-1-benzofuran-2-carboxylic acid, a compound of interest within the broader class of benzofuran derivatives known for their diverse biological activities.[1][2][3][4][5][6] While direct metabolic studies on this specific molecule are not extensively published, this guide synthesizes established principles of xenobiotic metabolism, particularly for benzofuran and methoxy-containing compounds, to propose a putative metabolic pathway and detail the rigorous experimental workflows required for its validation.
Introduction to this compound and the Imperative of Metabolic Profiling
This compound belongs to the benzofuran class of heterocyclic compounds.[7] Benzofurans are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active molecules with anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The metabolic fate of such compounds dictates their pharmacokinetic profile, including their absorption, distribution, metabolism, and excretion (ADME), which in turn influences their therapeutic window and potential for toxicity.
Understanding the metabolism of this compound is crucial for several reasons:
-
Identification of Active Metabolites: Metabolism can convert a pro-drug into its active form or generate metabolites with their own pharmacological activity.
-
Assessment of Toxicity: Metabolic transformation can sometimes lead to the formation of reactive or toxic byproducts.
-
Prediction of Drug-Drug Interactions: Co-administered drugs can inhibit or induce the same metabolic enzymes, leading to altered plasma concentrations and potential adverse effects.[8]
-
Guidance for Structural Optimization: Identifying metabolically labile sites on the molecule can inform medicinal chemistry efforts to design more stable and efficacious analogs.
Proposed Metabolic Pathway of this compound
Based on the known metabolism of other benzofuran derivatives and methoxy-containing aromatic compounds, we can hypothesize a multi-step metabolic pathway for this compound, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[8][9][10]
The principal metabolic transformations are likely to include:
-
O-Demethylation: The methoxy group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a hydroxylated intermediate.
-
Hydroxylation: The benzofuran ring system itself is susceptible to hydroxylation at various positions.
-
Furan Ring Opening: Oxidative cleavage of the furan ring is a known metabolic route for some benzofurans, resulting in the formation of more polar, open-chain structures.[11][12]
-
Phase II Conjugation: The newly formed hydroxyl groups and the existing carboxylic acid moiety are prime candidates for conjugation with glucuronic acid or sulfate, facilitating excretion.
Below is a Graphviz diagram illustrating the proposed metabolic pathway.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolic Pathway Elucidation
A tiered approach, combining in vitro and in vivo studies, is essential for a comprehensive elucidation of the metabolic pathway. This workflow ensures a systematic and robust characterization of the compound's metabolic fate.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
-
Preparation of Microsomes:
-
Obtain cryopreserved human liver microsomes (and optionally, microsomes from other species like rat, mouse, dog for inter-species comparison).
-
Thaw microsomes rapidly in a 37°C water bath and keep on ice.
-
Dilute microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Liver microsomes
-
This compound (at various concentrations, e.g., 1, 10, 50 µM)
-
NADPH regenerating system (to ensure sustained CYP enzyme activity)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Metabolite Identification using LC-MS/MS:
-
Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Compare the chromatograms of the incubated samples with control samples (without NADPH or without the test compound) to identify potential metabolites.
-
Characterize the structure of the metabolites based on their accurate mass, fragmentation patterns, and retention times.
-
The following diagram illustrates the in vitro experimental workflow.
Caption: Workflow for in vitro metabolism studies.
In Vivo Metabolism Studies
In vivo studies in animal models are crucial to confirm the metabolites identified in vitro and to understand the overall disposition of the compound in a whole organism.
Experimental Protocol: In Vivo Metabolism in Rodents
-
Animal Dosing:
-
Administer this compound to a group of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intravenous injection).
-
House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points to determine the pharmacokinetic profile of the parent compound and its major metabolites.
-
-
Sample Preparation:
-
Urine: Centrifuge to remove any particulate matter. A portion may be treated with β-glucuronidase or sulfatase to hydrolyze conjugated metabolites.
-
Feces: Homogenize with a suitable solvent and extract the metabolites.
-
Plasma: Separate from blood by centrifugation.
-
-
Metabolite Profiling:
-
Analyze the processed samples using LC-MS/MS, similar to the in vitro analysis.
-
Quantify the parent compound and major metabolites to determine the extent of metabolism and the major routes of elimination.
-
Comparative Analysis: this compound vs. Benfuracarb
To provide context, we can compare the expected metabolic profile of our target compound with a known benzofuran derivative, benfuracarb. The metabolism of benfuracarb has been studied in vitro across several species.[13]
| Feature | This compound (Hypothesized) | Benfuracarb (Known Metabolism)[13] |
| Primary Metabolic Pathways | O-demethylation, aromatic hydroxylation, furan ring opening, conjugation. | Sulfur oxidation, nitrogen-sulfur bond cleavage leading to carbofuran formation. |
| Key Metabolites | 3-Hydroxy-1-benzofuran-2-carboxylic acid, hydroxylated derivatives, ring-opened products, glucuronide/sulfate conjugates. | Carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, and their respective phenols. |
| Primary Enzymes Involved | Cytochrome P450 enzymes. | Cytochrome P450 enzymes. |
| Expected Major Route of Elimination | Renal excretion of polar metabolites and conjugates. | Primarily renal excretion of metabolites. |
This comparative table highlights that while both are benzofuran derivatives, the specific substituents dramatically influence the metabolic pathways. The presence of the methoxy and carboxylic acid groups on our target compound suggests different primary metabolic "soft spots" compared to the carbamate and sulfur-containing moieties of benfuracarb.
Conclusion and Future Directions
The elucidation of the metabolic pathway of this compound is a critical step in its development as a potential therapeutic agent. The proposed workflow, integrating in vitro and in vivo methodologies, provides a robust framework for identifying its metabolites, understanding the enzymatic processes involved, and assessing its pharmacokinetic behavior. By comparing its hypothesized metabolic fate with that of known benzofuran derivatives, we can anticipate its metabolic profile and design further studies to fully characterize its disposition. Future work should focus on using recombinant CYP enzymes to pinpoint the specific isoforms responsible for its metabolism, which is essential for predicting potential drug-drug interactions.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. youtube.com [youtube.com]
- 11. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 13. Comparative metabolism of benfuracarb in in vitro mammalian hepatic microsomes model and its implications for chemical risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-1-benzofuran-2-carboxylic acid
This guide provides essential, immediate safety and logistical information for the handling of 3-Methoxy-1-benzofuran-2-carboxylic acid. As a Senior Application Scientist, my objective is to provide you with a procedural, step-by-step framework grounded in established safety principles. The causality behind each recommendation is explained to ensure that these protocols become a self-validating system for your laboratory operations.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of a robust safety protocol. Based on analogous compounds, this compound is likely a solid powder at room temperature. The primary risks stem from its acidic nature and the toxicological profile of the benzofuran moiety.
Anticipated Hazard Profile:
| Hazard Category | GHS Hazard Statement (Anticipated) | Rationale and Potential Effects |
| Skin Contact | H315: Causes skin irritation.[4] | The carboxylic acid functional group can cause local irritation, redness, and discomfort upon contact. |
| Eye Contact | H319: Causes serious eye irritation.[4] | Direct contact with the eyes can lead to significant irritation, pain, and potential damage to the cornea. |
| Inhalation | H335: May cause respiratory irritation.[5] | As a fine powder, the compound can be easily aerosolized, leading to irritation of the nose, throat, and lungs if inhaled. |
| Long-Term Effects | H351: Suspected of causing cancer.[6][7] | The parent compound, Benzofuran, is classified as a suspected carcinogen. This potential hazard should be attributed to its derivatives until proven otherwise. |
| Ingestion | H302: Harmful if swallowed.[5] | Accidental ingestion could lead to systemic toxicity. |
The Multi-Layered PPE Strategy: A Proactive Barrier System
A comprehensive Personal Protective Equipment (PPE) strategy involves creating multiple barriers between the researcher and the chemical. This approach, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is essential for minimizing all routes of potential exposure.[8][9]
Primary Barrier: Hand Protection
Gloves are the first line of defense. For handling this compound, nitrile gloves are the recommended choice for incidental contact due to their resistance to weak acids and a range of organic solvents.[10][11][12]
Glove Selection and Best Practices:
| Glove Type | Protection Level | Best Practices |
| Nitrile Gloves | Good resistance to weak acids, oils, and greases.[11] Provides excellent splash protection. | Inspect for tears or holes before each use. Remove and replace immediately upon contamination.[13] Do not reuse disposable gloves. Use proper doffing technique to avoid skin contact. |
| Neoprene Gloves | Superior chemical and wear resistance compared to natural rubber.[11] | Recommended for operations involving larger quantities or prolonged handling where the risk of exposure is higher. |
Secondary Barrier: Eye, Face, and Body Protection
This layer protects against splashes, aerosolized powders, and accidental spills.
-
Eye Protection : ANSI Z.87.1-compliant safety glasses with side shields are mandatory at a minimum.[14] However, chemical splash goggles that form a complete seal around the eyes are strongly recommended.
-
Face Shield : A face shield must be worn over safety goggles whenever there is a significant risk of splashing or dust generation, such as when handling larger quantities or during vigorous mixing.[12][14]
-
Body Protection : A flame-resistant laboratory coat must be worn and kept fully buttoned.[3] For tasks with a high potential for spillage, such as transferring large amounts of the compound, a chemical-resistant apron should be worn over the lab coat.
Tertiary Barrier: Respiratory Protection
Controlling exposure to airborne particulates is critical.
-
Engineering Controls : The primary method for respiratory protection is the use of engineering controls. All weighing and handling of powdered this compound must be conducted inside a certified chemical fume hood or a ventilated balance enclosure to capture dust at the source.[14]
-
Respiratory Masks : If engineering controls are insufficient or not available, a NIOSH-approved respirator is required. For fine powders, a half-mask respirator with P100 (particulate) cartridges is a suitable choice. Ensure proper fit testing and training have been completed as per OSHA's Respiratory Protection Standard (29 CFR 1910.134).[15][16]
Operational Protocols: From Weighing to Disposal
Adherence to strict protocols is crucial for minimizing exposure.
Protocol 3.1: Safe Weighing and Handling
-
Preparation : Designate a specific work area within a chemical fume hood.[14] Gather all necessary equipment (spatula, weigh paper, glassware, etc.) before retrieving the chemical.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Handling : Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of powder onto weigh paper or into a container. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Post-Handling : Securely close the main chemical container.
-
Decontamination : Wipe down the spatula and the work surface with a damp cloth (e.g., wetted with 70% ethanol) to remove any residual powder. Dispose of the cloth and any contaminated weigh paper in the designated solid hazardous waste container.
-
Doffing PPE : Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items. Gloves should be removed last using a proper technique. Wash hands thoroughly with soap and water.
Protocol 3.2: Emergency Spill Response
Protocol 3.3: Waste Disposal
Proper disposal is a critical and regulated component of the chemical lifecycle.[14]
-
Solid Waste : All disposable materials contaminated with the compound (gloves, weigh paper, absorbent pads) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Compound : The original container with any residual compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Regulatory Compliance : Ensure all waste is handled and disposed of in accordance with local, state, and federal environmental regulations. Do not pour chemical waste down the drain.[2]
Conclusion: Cultivating a Proactive Safety Culture
Handling this compound requires a diligent and informed approach to safety. The guidelines presented here, based on the known hazards of analogous structures, provide a robust framework for minimizing risk. By understanding the rationale behind each piece of PPE and every procedural step, you, the researcher, become the most critical component of the laboratory's safety system. Always prioritize a culture of safety, where protocols are not just followed, but understood.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aaronchem.com [aaronchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. gloves.com [gloves.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. leelinework.com [leelinework.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. benchchem.com [benchchem.com]
- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. restoredcdc.org [restoredcdc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

